Product packaging for Montelukast sodium hydrate(Cat. No.:)

Montelukast sodium hydrate

Cat. No.: B12041163
M. Wt: 626.2 g/mol
InChI Key: QAXHQHBRRJHZHL-ZPQUALOVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Montelukast sodium hydrate is a useful research compound. Its molecular formula is C35H37ClNNaO4S and its molecular weight is 626.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H37ClNNaO4S B12041163 Montelukast sodium hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H37ClNNaO4S

Molecular Weight

626.2 g/mol

IUPAC Name

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate;hydrate

InChI

InChI=1S/C35H36ClNO3S.Na.H2O/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);;1H2/q;+1;/p-1/b15-10+;;/t32-;;/m1../s1

InChI Key

QAXHQHBRRJHZHL-ZPQUALOVSA-M

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.O.[Na+]

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.O.[Na+]

Origin of Product

United States

Chemical Synthesis and Green Chemistry Approaches for Montelukast Sodium Hydrate

Novel Synthetic Methodologies for Montelukast (B128269) Sodium Hydrate (B1144303)

Exploration of Nitrile-Mediated Synthetic Pathways

Nitrile-mediated pathways have emerged as a significant advancement in the synthesis of Montelukast, particularly for constructing the key thiol side chain and for coupling major fragments. One improved route to the thiol acid side chain avoids the need for protecting groups on the two identical hydroxyl groups of 1,1-cyclopropanedimethanol. rsc.org In this pathway, the diol is reacted with thionyl chloride, followed by sodium cyanide with a catalytic amount of sodium iodide, to directly introduce the nitrile functionality and yield a hydroxy-nitrile intermediate. rsc.org

Another novel and convergent approach utilizes a nitrile derivative as a key framework, which is coupled with a vinylquinoline segment via a Heck coupling reaction. researchgate.netlookchem.com This strategy simplifies the assembly of the carbon skeleton of Montelukast. The requisite nitrile intermediate itself can be synthesized in several steps, starting from commercially available materials like 3-bromobenzaldehyde. lookchem.com These nitrile-based methods represent a move towards more streamlined and industrially applicable syntheses. lookchem.comresearchgate.net

Development of 1,1-Bis(hydroxymethyl)cyclopropane as a Key Intermediate

The compound 1,1-Bis(hydroxymethyl)cyclopropane is a critical starting material for synthesizing the 2-(1-mercaptomethyl)cyclopropyl)acetic acid side chain of Montelukast. rsc.orggoogle.com The development of efficient methods to produce this intermediate has been a focus of process chemistry. While early laboratory-scale syntheses utilized reagents like lithium aluminum hydride (LiAlH₄) to reduce diethyl 1,1-cyclopropane dicarboxylate, this method is not ideal for industrial production due to the hazardous nature of the reducing agent. rsc.org

More recent and scalable methods have been developed to address these shortcomings. These alternative routes provide higher yields and use safer, more economical reagents.

Synthesis Route for 1,1-Bis(hydroxymethyl)cyclopropaneStarting Material(s)Key Reagents/CatalystYieldPurityReference
Debromination Dibromoneopentyl glycolZinc powder87.3%98.67% researchgate.net, scientific.net, researchgate.net
Catalytic Hydrogenation 1,1-Cyclopropanedicarboxylic esterHydrogen, CuO catalystNot specifiedNot specified google.com
Hydride Reduction Diethyl 1,1-cyclopropane dicarboxylateLithium aluminum hydride (LiAlH₄)Not specifiedNot specified rsc.org

This table summarizes and compares different reported synthetic routes to the key intermediate, 1,1-Bis(hydroxymethyl)cyclopropane.

Scalable and Industrially Viable Synthesis Routes

The transition from laboratory-scale synthesis to industrial production of Montelukast necessitated the development of routes that are not only high-yielding but also safe, cost-effective, and environmentally responsible. rsc.orgsciforum.net A key strategy in achieving scalability has been the elimination of hazardous and difficult-to-handle reagents like n-butyl lithium and sodium hydride, which were common in early syntheses. rsc.orggoogleapis.com

Significant improvements in industrial processes include:

Biocatalysis: The use of enzymes, such as ketoreductases, for stereoselective transformations offers a greener alternative to chemical reagents, operating under mild conditions with high selectivity and reducing chemical waste. pharmtech.comnih.gov

Telescoped Reactions: "One-pot" or telescoped processes, where sequential reaction steps are performed in the same reactor without isolating intermediates, reduce solvent usage, waste, and processing time. google.com

Improved Purification: Moving away from tedious chromatographic purification towards crystallization-based methods has been crucial. A common industrial practice involves isolating Montelukast as an organic amine salt, such as the dicyclohexylamine (B1670486) (DCHA) salt, which crystallizes readily, allowing for efficient purification before conversion to the final sodium salt. rsc.orgsciforum.netquickcompany.inepo.org

These process optimizations have made the large-scale synthesis of Montelukast more practical and sustainable. researchgate.netacs.org

Stereoselective Synthesis and Chiral Control Mechanisms

A critical feature of Montelukast is the chiral center at the benzylic secondary alcohol. Establishing the correct (R)-configuration at this center is paramount and has been a focal point of synthetic design. The primary strategy involves the asymmetric reduction of a precursor ketone. rsc.orgnih.gov

Early methods relied on stoichiometric chiral reducing agents. For example, (-)-β-chlorodiisopinocampheylborane ((-)-DIP-Cl) was used to reduce the ketone, achieving an enantiomeric excess (ee) of around 97%, which then required crystallization to improve the purity to over 99.5% ee. pharmtech.comnih.gov

In line with green chemistry principles, newer methods have been developed that are more efficient and atom-economical. These include biocatalytic and catalytic hydrogenation approaches.

Method for Stereoselective Ketone ReductionReagent/CatalystKey FeaturesEnantiomeric Excess (ee)Reference
Stoichiometric Chiral Borane (-)-DIP-ChlorideRequires stoichiometric amounts; generates borate (B1201080) waste.~97% (before crystallization) pharmtech.com, nih.gov
Biocatalytic Reduction Evolved Ketoreductase (KRED)Uses isopropanol (B130326) as reductant; mild conditions (45 °C); slurry-to-slurry conversion.High chemical and stereopurity pharmtech.com, 18]
Asymmetric Hydrogenation ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂Homogeneous metal catalysis; high substrate-to-catalyst ratio (5000:1).99% rsc.org, scite.ai, acs.org

This table compares prominent methods for achieving the critical stereoselective reduction step in Montelukast synthesis.

The development of highly active and selective catalysts, both enzymatic and metallic, has enabled the production of the desired chiral alcohol with exceptional purity on an industrial scale. scite.ainih.govacs.org

Mesylation and Thiolate Anion Displacement Strategies

The coupling of the thiol side chain to the main backbone of the molecule is a pivotal step in the synthesis of Montelukast. This is typically accomplished via a bimolecular nucleophilic substitution (Sₙ2) reaction. rsc.orgysu.am

The process involves two key stages:

Activation of the Secondary Alcohol: The secondary alcohol on the diol intermediate is selectively activated by converting it into a better leaving group. This is most commonly achieved through mesylation, where the alcohol is reacted with methanesulfonyl chloride in the presence of a hindered amine base like diisopropylethylamine (DIPEA). The reaction is performed at low temperatures (e.g., -25 °C to -15 °C) to ensure preferential reaction at the secondary alcohol over the tertiary alcohol. rsc.orgasianpubs.orgpatsnap.com

Nucleophilic Displacement: The resulting mesylate intermediate is then subjected to displacement by a thiolate anion. This anion is generated in situ by treating the thiol-containing side chain, 1-(mercaptomethyl)cyclopropaneacetic acid or its ester derivative, with a strong base. rsc.org Early methods used bases like n-butyl lithium to form a dilithium (B8592608) dianion, while later processes employ bases like sodium methoxide. rsc.orgpatsnap.com The thiolate attacks the carbon bearing the mesylate group, leading to the formation of the crucial thioether bond with a complete inversion of stereochemistry, which secures the desired (R)-configuration in the final product. rsc.org

This mesylation-displacement sequence is a robust and widely used strategy for assembling the final structure of Montelukast. sciforum.netasianpubs.org

Deprotection and Salt Formation Processes

The final stages of Montelukast synthesis involve the purification of the free acid and its conversion to the pharmaceutically active sodium salt. rsc.org Some earlier synthetic routes utilized a protecting group, such as a tetrahydropyranyl (THP) group, for the tertiary alcohol. These routes required a final deprotection step, for example, using an acid catalyst like pyridinium (B92312) p-toluenesulfonate, to reveal the free diol. rsc.orgysu.am However, more efficient industrial processes were designed to avoid this extra protection-deprotection sequence entirely. rsc.org

A key innovation for purification involves the formation of an amine salt. After the coupling reaction, the crude Montelukast free acid is often converted into a crystalline salt with an organic amine, most commonly dicyclohexylamine (DCHA). rsc.orgsciforum.netepo.org This DCHA salt is readily isolated and purified by crystallization, effectively removing impurities. rsc.orgquickcompany.in

The final conversion to Montelukast sodium hydrate involves two steps:

Liberation of the Free Acid: The purified Montelukast DCHA salt is treated with a weak acid, such as aqueous acetic acid, to neutralize the amine and regenerate the purified Montelukast free acid, which is typically extracted into an organic solvent like toluene (B28343). rsc.orgepo.org

Sodium Salt Formation: The purified free acid is then reacted with a source of sodium ions, such as sodium hydroxide (B78521) or sodium methoxide, in a suitable solvent system (e.g., ethanol/toluene or acetonitrile). rsc.orgquickcompany.inepo.org The Montelukast sodium salt is then carefully crystallized, often with the aid of seeding, aged to ensure complete precipitation, filtered, and dried to yield the final amorphous or crystalline product. rsc.org

Eco-Friendly and Sustainable Synthesis of this compound

The large-scale production of Montelukast has historically presented challenges, including complex synthesis routes, low stability of intermediates, and the use of hazardous materials, making the process expensive and less environmentally friendly. sciforum.net To overcome these issues, significant research has focused on developing eco-friendly and economically viable synthetic pathways. These modern approaches prioritize high yields, reduced use of toxic reagents, and shorter production cycles. google.com

The choice of solvent is critical in green chemistry, as solvents constitute a major portion of the waste generated in pharmaceutical manufacturing. mdpi.com The synthesis of Montelukast has seen a shift from traditional, often hazardous solvents to more benign alternatives.

Early synthetic routes frequently employed solvents such as toluene, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and various alcohols. rsc.org While effective, the environmental and safety profiles of some of these solvents have encouraged the search for better options. Research has demonstrated that solvent choice impacts not only the environmental footprint but also reaction efficiency and impurity profiles. For instance, processes have been developed using mixtures like toluene-water or methanol-diisopropyl ether to improve reaction conditions and facilitate purification. google.comrsc.org One-pot processes, which reduce the number of steps and the need for intermediate isolation, inherently minimize solvent usage and waste. google.com The final precipitation of Montelukast sodium often uses non-polar solvents like n-heptane to yield the amorphous product. googleapis.comgoogle.com

The following table summarizes various solvents used in Montelukast synthesis, highlighting their roles and the trend toward greener selections.

Solvent/Solvent SystemRole in SynthesisGreen Chemistry Consideration
Toluene, Tetrahydrofuran (THF)Reaction medium for key coupling steps. rsc.orgCommon organic solvents; efforts are made to reduce their use and recycle them.
AcetonitrileUsed in coupling and purification steps. rsc.orgA common polar aprotic solvent, but with toxicity concerns.
Methanol (B129727), EthanolProtic solvents used in reaction and purification. google.comepo.orgConsidered greener than many other organic solvents.
WaterUsed as a co-solvent in some steps. mdpi.comrsc.orgThe ultimate green solvent; its use is encouraged where solubility permits. mdpi.com
n-Heptane, HexaneUsed for precipitation and crystallization. rsc.orggoogleapis.comNon-polar hydrocarbon solvents used in final isolation steps.
Diisopropyl ether, MTBEEthereal solvents used as alternatives. google.comCan be preferable to THF in some instances.
Methylene DichlorideUsed for extraction in some older processes. google.comA chlorinated solvent with significant environmental and health concerns; its use is now largely avoided.

This table is generated based on data from multiple sources.

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and selectivity while reducing energy consumption and waste. The synthesis of Montelukast has benefited significantly from the development of both biocatalysts and advanced metal-based catalysts.

A landmark achievement in the sustainable synthesis of Montelukast was the development of an engineered ketoreductase (KRED), a type of alcohol dehydrogenase (ADH). acs.orgnih.gov This biocatalyst is used for the asymmetric reduction of a key ketone intermediate to the corresponding (S)-alcohol, a crucial precursor to Montelukast. acs.orgacs.org The enzymatic process achieves exceptional enantioselectivity (>99.9% ee) and high yield, replacing a less efficient chemical method that used a stoichiometric chiral reducing agent. acs.orgnih.gov This biocatalytic step is robust, functioning efficiently at high substrate concentrations and in the presence of organic solvents, and has been implemented on a large-scale industrial level. acs.org

In addition to biocatalysis, various metal-based catalysts have been developed to optimize key bond-forming reactions.

Iron Catalysis : An iron(III)-salen complex has been shown to effectively catalyze the asymmetric sulfa-Michael addition, a key step in an alternative synthesis route, to produce β-thioketones in high yield and enantiomeric excess. sci-hub.se Another iron catalyst, Fe(f-ampyphos)(MeCN)22, has also demonstrated potential for industrial application in the synthesis of a chiral secondary alcohol intermediate. researchgate.net

Ruthenium Catalysis : The catalyst ((R) Xyl-BINAP)((R,R)-DPEN)RuCl2 has been identified for the asymmetric hydrogenation of a ketone intermediate, affording the desired chiral diol with 99% ee on a multigram scale. researchgate.net

Phase Transfer Catalysts : Linear or cyclic polyethers, such as PEG-600 and crown ethers, have been employed as phase transfer catalysts. These agents improve the selectivity of the key substitution reaction in the synthesis, leading to a higher content of the final Montelukast product in the reaction mixture. bohrium.com

The table below summarizes key catalyst systems developed for Montelukast synthesis.

Catalyst TypeSpecific Catalyst ExampleReaction StepKey Advantages
Biocatalyst (KRED/ADH)Engineered Alcohol DehydrogenaseAsymmetric reduction of ketone intermediateExtremely high enantioselectivity (>99.9% ee), high yield, sustainable (replaces chemical reductant), scalable. acs.orgacs.org
Iron CatalystIron(III)-salen complexAsymmetric sulfa-Michael additionHigh yield and enantiomeric excess, uses an inexpensive and abundant metal. sci-hub.se
Ruthenium Catalyst((R) Xyl-BINAP)((R,R)-DPEN)RuCl2Asymmetric hydrogenation of ketoneHigh enantioselectivity (99% ee) and efficiency at low catalyst loading. researchgate.net
Phase Transfer CatalystPolyethylene Glycol (PEG-600)Nucleophilic substitutionIncreased reaction selectivity, minimized impurities, cost-effective. bohrium.com

This table is generated based on data from multiple sources.

Impurity control is a critical aspect of pharmaceutical manufacturing. researchgate.net The chemical structure of Montelukast contains several moieties prone to degradation, such as the tertiary alcohol and the mercapto group, leading to impurities through dehydration or oxidation. sciforum.net Process design plays a crucial role in minimizing the formation of these and other process-related impurities.

Several strategies have been developed:

Improved Intermediates : One significant process improvement involves replacing a reactive bromo-ester intermediate with a more stable p-methoxybenzene sulfonyloxy compound. The original bromo-ester was prone to a side reaction that formed a cyclobutane (B1203170) derivative, leading to a cascade of hard-to-remove impurities. The sulfonyloxy intermediate avoids this side reaction, simplifying purification. epo.org

Purification via Salt Formation : A common and effective strategy is the purification of crude Montelukast acid by converting it into a crystalline salt with an amine, such as dicyclohexylamine or isopropylamine. sciforum.netbohrium.com These salts often have better crystallization properties than the free acid, allowing for the efficient removal of impurities through recrystallization. bohrium.comgoogle.com The purified salt is then converted back to Montelukast acid and subsequently to the final sodium salt. sciforum.net

Optimized Reaction Conditions : The use of phase transfer catalysts like polyethers not only improves selectivity but also helps minimize the formation of certain diastereoisomeric impurities. bohrium.com Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is another standard practice to prevent the oxidation of the sensitive thiol group. epo.org

Advanced Crystallization and Filtration : Specific crystallization methods are employed to remove different types of impurities. bohrium.com For example, polar impurities may be removed by crystallizing the amine salt from polar solvents, while non-polar impurities can be purged using non-polar solvents. google.com Filtration of a toluene solution of Montelukast acid through a polar sorbent like silica (B1680970) gel has also been shown to be an effective purification step. epo.org

The following table lists common impurities and the process design strategies used to control them.

Impurity TypeOriginControl Strategy
Sulfoxide (B87167) ImpurityOxidation of the thioether linkage. sciforum.netSynthesis under an inert atmosphere; purification via crystallization. sciforum.netepo.org
Styrene (Dehydration) ImpurityDehydration of the tertiary alcohol group. sciforum.netControlled reaction conditions; purification of intermediates.
Diastereoisomeric ImpuritiesLack of selectivity in the key substitution step. bohrium.comUse of phase transfer catalysts (e.g., PEG-600) to enhance selectivity. bohrium.com
Cyclobutane-related ImpuritiesRearrangement of a bromo-ester intermediate. epo.orgReplacement of the bromo-ester with a more stable sulfonyloxy intermediate. epo.org
(Z)-IsomerPhotoisomerization of the double bond from (E) to (Z). sciforum.netProtection from light during synthesis and storage. epo.org

This table is generated based on data from multiple sources.

Structural Modification and Derivatization of Montelukast Scaffolds

The development of Montelukast was the result of systematic medicinal chemistry efforts. atsjournals.org Research continues to explore structural modifications of its scaffold to design new analogues, aiming to refine its pharmacological profile or discover new therapeutic applications. mdpi.comnih.gov

The design of Montelukast and other leukotriene receptor antagonists was guided by several key principles derived from structure-activity relationship (SAR) studies. wikipedia.orgatsjournals.org The primary strategies included modifying a prototype antagonist (FPL 55712) and incorporating structural elements of the natural ligand, leukotriene D₄ (LTD₄). atsjournals.org

The pharmacophore for a CysLT₁ antagonist was determined to require three main features:

An acidic group for ionic interactions with the receptor.

A hydrogen-bond acceptor site.

Three distinct hydrophobic regions to occupy corresponding pockets in the receptor. wikipedia.org

Montelukast's structure perfectly embodies these principles:

Lipophilic Anchor : The side chain containing the cyclopropane (B1198618) ring serves as a lipophilic anchor, optimized for membrane partitioning.

Acidic Pharmacophore : The 2-(1-(mercaptomethyl)cyclopropyl)acetic acid moiety provides the crucial acidic group for receptor binding.

Hydrophobic Core and H-bond Acceptor : The quinoline (B57606) ring system, which replaced the chromone (B188151) core of earlier prototypes, acts as a bioisostere that mimics the hydrophobic backbone of LTD₄ and provides hydrogen bond accepting sites. atsjournals.org This replacement was a key step in balancing potency and pharmacokinetic properties.

A central design principle was conformational restriction . Incorporating rigid elements like the quinoline and cyclopropane rings reduces the molecule's flexibility. This pre-organizes the molecule into a bioactive conformation, which enhances binding affinity by minimizing the entropic penalty upon binding to the receptor.

Rational, or structure-based, drug design uses computational and synthetic methods to systematically modify a chemical scaffold to optimize its interaction with a biological target. While Montelukast is a highly potent CysLT₁ antagonist, researchers have explored further modifications to understand and potentially improve its interactions. mdpi.comatsjournals.org

Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to predict how structural changes would affect receptor binding. mdpi.com These in silico analyses allow for the screening of virtual libraries of Montelukast derivatives to identify promising candidates for synthesis. mdpi.comresearchgate.net

Key strategies for rational modification include:

Enhancing Hydrophobic and Stacking Interactions : Introducing fused aromatic systems, such as fluorene (B118485) or carbazole (B46965) groups, in place of the phenyl ring can enhance π-π stacking and hydrophobic interactions within the receptor's binding pocket, potentially increasing binding affinity. mdpi.com

Optimizing Electrostatic Complementarity : Substituting or modifying the quinoline ring can fine-tune electrostatic interactions with receptor residues. mdpi.com

Modulating Physicochemical Properties : Changes to the scaffold can be made to balance receptor affinity with properties like metabolic stability, solubility, and bioavailability. For example, hydroxylation or converting a carboxylic acid to an amide can improve solubility profiles. researchgate.net

One computational study designed a library of Montelukast derivatives to modulate interactions with other receptors, such as the dopamine (B1211576) D2 (DRD2) and serotonin (B10506) 5-HT1A receptors. mdpi.com While the goal was different, the principles are universal. The study identified specific modifications that significantly altered receptor affinity, as detailed in the table below.

Modification StrategyChemical ChangePredicted Functional Improvement
Fused Aromatic SystemIntroduction of a fluorene groupEnhanced hydrophobic interactions. mdpi.com
Fused Aromatic SystemIntroduction of a carbazole groupIncreased π-π stacking interactions, stabilizing binding. mdpi.com
Quinoline SubstitutionReplacement with other heterocyclic systemsOptimized electrostatic complementarity with the receptor. mdpi.com
HydroxylationAddition of hydroxyl (-OH) groupsFavorable solubility and permeability profiles. researchgate.net
HalogenationAddition of further halogen atomsIncreased lipophilicity and metabolic stability. researchgate.net

This table is generated based on data from a computational study by Alotaiq et al. mdpi.comresearchgate.net

These rational design efforts demonstrate that the Montelukast scaffold is amenable to fine-tuning, offering a versatile platform for developing molecules with tailored pharmacological properties. mdpi.com

Synthetic Routes to Novel Montelukast Derivatives

The core structure of montelukast has served as a scaffold for the development of novel derivatives, aiming to enhance its therapeutic properties, explore new indications, or mitigate adverse effects. Research in this area has primarily focused on strategic structural modifications, the synthesis of active metabolites, and the creation of new molecular conjugates.

One significant approach to developing novel derivatives involves computational, or in silico, studies to predict the effects of structural changes. mdpi.com These studies use molecular modeling to simulate how modifications to the montelukast molecule might affect its binding to target receptors. For example, a comprehensive structural modification strategy was employed to explore the structure-activity relationship of montelukast, with the goal of improving its pharmacokinetic and pharmacodynamic properties. mdpi.com This strategy included a variety of chemical changes such as aromatic substitutions, heterocyclic replacements, amide modifications, and halogenation. mdpi.com

A key area of investigation has been the modification of montelukast to alter its interaction with central nervous system (CNS) receptors, such as the dopamine D2 (DRD2) and serotonin 5-HT1A receptors. mdpi.comresearchgate.net This research is driven by reports of neuropsychiatric adverse events associated with montelukast. mdpi.comresearchgate.net By rationally modifying the structure, researchers aim to reduce these risks while retaining the drug's primary therapeutic benefits. mdpi.com For instance, the introduction of fused aromatic systems like carbazole and fluorene has been shown to enhance binding affinity to these receptors through increased π-π stacking and hydrophobic interactions. mdpi.com

Another avenue of research is the synthesis of montelukast's oxidative metabolites. acs.org The chemical synthesis of these oxidized derivatives is crucial for identifying and studying the metabolites formed in the body. acs.org For example, diastereoisomeric pairs of potential oxidative metabolites have been prepared, starting from montelukast itself or from key synthetic intermediates. acs.org These syntheses have involved reactions such as bromination followed by saponification to introduce a benzylic hydroxyl group, and the direct oxidation of montelukast to form sulfoxides. acs.orgresearchgate.net

Furthermore, novel conjugates of montelukast have been synthesized to explore new therapeutic applications. google.com One approach involves covalently bonding montelukast to specific peptide sequences. google.com These new peptide-containing compounds are being investigated for the topical treatment of skin conditions like inflammation and wounds. google.com

The foundational strategies used in the original development of montelukast and other leukotriene receptor antagonists also inform the synthesis of new derivatives. nih.govatsjournals.org The original synthesis of montelukast started from a quinoline-containing structure, which was then elaborated with elements mimicking the structure of leukotrienes. nih.govatsjournals.org This principle of using a known scaffold and introducing structural variations continues to be a key strategy in the design of novel analogs. iit.edu Structure-activity relationship (SAR) studies remain a cornerstone of this process, guiding the optimization of lead compounds by making systematic changes to different regions of the molecule, such as the lipophilic anchor and the acidic pharmacophore. atsjournals.orgrsc.org

Below is a table summarizing some of the novel montelukast derivatives that have been investigated:

Derivative Type Structural Modification Intended Purpose/Finding Reference
MLK_MOD-2Biphenyl substitutionEnhance π-π stacking interactions mdpi.com
MLK_MOD-3Fluorophenyl substitutionEnhance π-π stacking interactions mdpi.com
MLK_MOD-22Quinoline substitutionOptimize electrostatic complementarity mdpi.com
MLK_MOD-42Fluorene modificationEnhance hydrophobic interactions and receptor engagement mdpi.comresearchgate.net
MLK_MOD-43Carbazole group substitutionIncrease π-π stacking interactions for stabilized receptor binding mdpi.comresearchgate.net
Oxidized DerivativesIntroduction of a benzylic hydroxyl groupServe as standards for identifying metabolites acs.org
Sulfoxide DerivativesOxidation of the sulfide (B99878) groupServe as standards for identifying metabolites acs.orgresearchgate.net
Peptide ConjugatesCovalent bonding to amino acid sequencesPotential for topical treatment of inflammation google.com

Advanced Analytical Characterization and Method Validation of Montelukast Sodium Hydrate

Chromatographic Techniques for Purity and Quantitative Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), stand as the cornerstone for the analytical assessment of Montelukast (B128269) sodium hydrate (B1144303). These techniques offer high resolution and sensitivity, making them ideal for separating the active pharmaceutical ingredient (API) from potential impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method requires meticulous optimization of several parameters to ensure reliable and reproducible results. Validation of the developed method is then performed in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose. nih.govnih.govscirp.org

Reverse-phase HPLC is the most common mode of chromatography employed for the analysis of Montelukast sodium. In this technique, a non-polar stationary phase is used with a polar mobile phase.

The selection of the stationary phase is critical for achieving the desired separation. For Montelukast sodium, octadecylsilane (B103800) (C18 or ODS) columns are overwhelmingly the preferred choice due to their hydrophobicity, which provides excellent retention and resolution for the relatively non-polar Montelukast molecule. nih.govijpsonline.comjpionline.org Various studies have successfully utilized C18 columns from different manufacturers, often with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm. jpionline.orgijcrt.orgresearchgate.net Other stationary phases like octylsilane (B1236092) (C8) have also been employed, which can offer slightly different selectivity. nih.gov The choice between C18 and C8 can depend on the specific impurities that need to be separated. In some cases, specialized columns like a Phenyl column have been used to achieve efficient chromatographic separation.

The composition of the mobile phase is a key factor in controlling the retention and elution of Montelukast sodium and its related substances. Optimization involves adjusting the type and ratio of organic solvents, the pH, and the concentration of any buffer salts to achieve optimal resolution, peak shape, and sensitivity.

Commonly used organic modifiers include acetonitrile (B52724) and methanol (B129727), often in combination. nih.govresearchgate.net The aqueous component of the mobile phase is typically a buffer solution to control the pH, which is crucial as Montelukast sodium has acidic and basic functionalities. Phosphate (B84403) and acetate (B1210297) buffers are frequently reported. nih.govnih.govijpcbs.com For instance, a mobile phase consisting of a mixture of ammonium (B1175870) acetate buffer and methanol in a ratio of 15:85 v/v has been used. ijpcbs.com Another study utilized acetonitrile and 1 mM sodium acetate adjusted to pH 6.3 with acetic acid in a 90:10 v/v ratio. nih.govnih.govijpsonline.com The pH of the mobile phase is often adjusted to a range of 3 to 7 to ensure good peak shape and avoid degradation of the analyte. pharmacologyjournal.in The flow rate is typically maintained around 1.0 to 1.5 ml/min. nih.govnih.govijpcbs.com

Montelukast sodium possesses chromophores that allow for its detection using a UV detector. The selection of an appropriate detection wavelength is critical for achieving maximum sensitivity. The UV spectrum of Montelukast sodium shows several absorption maxima.

A range of UV detection wavelengths has been reported in the literature, commonly between 225 nm and 344 nm. ijcrt.orgresearchgate.net Several studies have found 285 nm to be a suitable wavelength for detection. nih.govnih.govijpsonline.com Other reported wavelengths include 240 nm, 254 nm, and 344 nm. researchgate.netijpcbs.comijprajournal.com For the simultaneous analysis of Montelukast with other drugs, an isobestic point may be chosen. For example, in the simultaneous determination of Montelukast sodium and ebastine (B1671034), a wavelength of 244 nm was selected. nih.govsemanticscholar.orgresearchgate.net

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. The key validation parameters for an HPLC method for Montelukast sodium are outlined below.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Montelukast sodium, linearity is typically established over a concentration range relevant to the assay.

Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
1-100>0.995 nih.govijpsonline.com
5-300.999 researchgate.net
50-1500.999 ijpcbs.com
10-60Not specified nih.govsemanticscholar.org
1.0–800.0 (ng/mL)≥ 0.9996 nih.gov

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

Precision Type%RSDReference
Intraday Precision0.563-1.248% nih.gov
Interday PrecisionNot specified nih.govijpsonline.com
Method Precision<2% scirp.orgijpar.com

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and then analyzed.

Recovery Range (%)Reference
99.15 - 99.63 ijpcbs.com
Within limits ijpsonline.com
99.59 - 99.82 scirp.org

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, this can include variations in mobile phase composition, pH, flow rate, and column temperature. nih.govijpcbs.com

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or placebo ingredients. In the context of Montelukast sodium, this involves demonstrating that the peak for the main compound is well-resolved from any other peaks in the chromatogram. nih.govijpsonline.comijpcbs.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

LOD (µg/mL)LOQ (µg/mL)Reference
1.313.97 nih.govnih.govijpsonline.com
0.8192.484 nih.gov
0.1760.587 scirp.org

HPLC methods are frequently developed for the simultaneous determination of Montelukast sodium with other active pharmaceutical ingredients in combination drug products. These methods are essential for the quality control of such formulations.

Several studies have reported successful simultaneous quantification of Montelukast sodium with other drugs, including:

Levocetirizine Dihydrochloride: A simple and precise HPLC method was developed for the simultaneous estimation of Montelukast sodium and Levocetirizine dihydrochloride. researchgate.netijpar.comcore.ac.uk

Ebastine: A rapid and sensitive RP-HPLC method with UV detection at 244 nm was developed for the routine analysis of Montelukast sodium and ebastine in a pharmaceutical formulation. jpionline.orgnih.govsemanticscholar.orgresearchgate.net

Desloratadine: A novel, precise, and accurate RP-HPLC method was developed for the simultaneous estimation of Montelukast Sodium and Desloratadine. scirp.org

Doxofylline (B1670904): An HPLC method was developed for the simultaneous determination of Montelukast sodium and doxofylline from their combination drug product with a C8 column. nih.govijprajournal.com

Bepotastine Besilate: A simple and sensitive RP-HPLC method was developed for the simultaneous estimation of Montelukast Sodium and Bepotastine besilate. ijcrt.org

Bilastine (B1667067): A new HPLC stability-indicating method was developed for the simultaneous quantitation of bilastine and montelukast sodium. researchgate.net

These methods typically involve careful optimization of the mobile phase and detection wavelength to achieve adequate separation and quantification of both components.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, offering advantages such as reduced solvent consumption and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). rajpub.comnih.gov It is a form of normal phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. scirp.orgscirp.org This methodology is particularly effective for separating enantiomers, which have identical physical and chemical properties but may exhibit different pharmacological and toxicological profiles. scirp.orgresearchgate.net

The primary enantiomer in the drug substance is the R-isomer of Montelukast. The stereoisomeric impurity, the S-enantiomer, must be strictly controlled. researchgate.net SFC has been successfully employed for the large-scale isolation of the Montelukast S-enantiomer to a purity of approximately 98%. scirp.orgscirp.orgresearchgate.net In a typical preparative SFC process, a racemic mixture of Montelukast is dissolved and injected into the system. scirp.org The S-isomer fraction is collected, distilled, and subsequently characterized using a suite of spectroscopic and chromatographic techniques to confirm its identity and purity. scirp.orgscirp.org

These characterization methods include:

Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the isolated molecule. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): To confirm the molecular weight of the S-enantiomer. researchgate.net

High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated fraction. researchgate.net

Proton Nuclear Magnetic Resonance (1H NMR): To elucidate the structure of the isolated S-isomer. scirp.orgresearchgate.net

The success of chiral separation in SFC is highly dependent on the selection and optimization of the chiral stationary phase (CSP) and the mobile phase composition. scirp.org For Montelukast, extensive screening of various chiral columns is performed to find the most suitable stationary phase for achieving optimal separation (enantioselectivity). rajpub.comscirp.org

A study on the separation of Montelukast enantiomers screened several columns, including polysaccharide-based CSPs, which are widely used for their broad enantiorecognition capabilities. rajpub.com

Table 1: Chiral Column Screening for Montelukast Enantiomer Separation

Chiral Stationary Phase (CSP)ManufacturerBackboneStatus
Chiralpak AD-HDaicelAmylose-basedScreened scirp.orgscirp.org
Chiralpak ICDaicelCellulose-basedScreened rajpub.comscirp.org
Chiralcel OD-HDaicelCellulose-basedScreened rajpub.comscirp.org
Chiralpak AS-HDaicelAmylose-basedSelected as Optimal rajpub.comscirp.orgresearchgate.net

Based on development and optimization activities, the Chiralpak AS-H column, an amylose-based CSP, was identified as the most effective for resolving the enantiomers of Montelukast. rajpub.comscirp.orgresearchgate.net The mobile phase typically consists of supercritical CO2 and an alcohol modifier, such as 2-Propanol (isopropanol), which plays a crucial role in achieving enantioselectivity. scirp.org An excessive amount of the alcohol modifier can reduce resolution by interfering with the hydrogen bonding between the enantiomers and the stationary phase. scirp.org The optimized conditions for the SFC method are detailed below. rajpub.comscirp.org

Table 2: Optimized SFC Method Parameters for Montelukast Chiral Separation

ParameterValue
ColumnChiralpak AS-H (250 x 4.6 mm, 5 µm) rajpub.comresearchgate.net
Mobile PhaseSupercritical CO₂ : 2-Propanol (85:15 v/v) rajpub.comscirp.orgresearchgate.net
Flow Rate2.0 - 2.5 mL/min rajpub.comscirp.org
Column Temperature25 °C rajpub.comscirp.org
Detection Wavelength230 nm rajpub.comscirp.org
Resolution (Rs)> 2.0 scirp.org

Under these conditions, the two enantiomers are well separated, with the S-enantiomer eluting after the main Montelukast peak. rajpub.comscirp.org

Micellar Electrokinetic Capillary Chromatography (MEKC) Method Development and Validation

Micellar Electrokinetic Chromatography (MEKC) is a variation of Capillary Electrophoresis (CE) that can be used to separate both neutral and charged molecules by adding a surfactant to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.org This technique has been successfully developed and validated for the determination of Montelukast sodium in pharmaceutical preparations. researchgate.net The separation is based on the differential partitioning of the analyte between the aqueous mobile phase and the micellar pseudo-stationary phase. core.ac.uk

A simple and reliable MEKC method was developed using a borate (B1201080) buffer with sodium dodecyl sulfate (B86663) (SDS) as the surfactant. researchgate.net The method was validated for linearity, precision, and accuracy. researchgate.net

Table 3: Validated MEKC Method for Montelukast Sodium Analysis

ParameterCondition/Value
Buffer10 mmol L⁻¹ borate buffer researchgate.net
Surfactant30 mmol L⁻¹ Sodium Dodecyl Sulfate (SDS) researchgate.net
pH9.4 researchgate.net
Applied Voltage25 kV researchgate.net
Temperature25 °C researchgate.net
Linearity Range20 to 100 µg mL⁻¹ (r = 0.9995) researchgate.net
Precision (RSD)< 1.46% researchgate.net
Accuracy99.67% (RSD = 1.11%) researchgate.net

This validated MEKC method demonstrates high reliability and suitability for the routine analysis of Montelukast sodium. researchgate.net MEKC has also been applied to the chiral purity control of Montelukast, allowing for the simultaneous determination of the R-trans-montelukast, its S-enantiomer, diastereoisomers, and the sulfoxide (B87167) degradation product. semanticscholar.org

Densitometric (TLC) Method Development

A high-performance thin-layer chromatographic (HPTLC) method coupled with densitometric analysis has been developed for the quantification of Montelukast sodium. scholarsresearchlibrary.comscholarsresearchlibrary.com This method is simple, specific, and accurate for determining the drug content in pharmaceutical formulations. scholarsresearchlibrary.comnih.gov The separation is performed on precoated silica (B1680970) gel plates, and the developed chromatogram is scanned using a densitometer. scholarsresearchlibrary.comscholarsresearchlibrary.com

Table 4: HPTLC-Densitometric Method Parameters for Montelukast

ParameterCondition/Value
Stationary PhasePrecoated silica gel 60 F₂₅₄ aluminum sheets scholarsresearchlibrary.comscholarsresearchlibrary.com
Mobile PhaseChloroform : Methanol : Toluene (B28343) : Glacial Acetic Acid (10:5:3:0.5 v/v/v/v) scholarsresearchlibrary.comscholarsresearchlibrary.com
Development TechniqueLinear ascending in a twin trough chamber scholarsresearchlibrary.comscholarsresearchlibrary.com
Densitometric Analysis Wavelength302 nm scholarsresearchlibrary.com
Rf Value0.89 scholarsresearchlibrary.com
Linearity Range400 to 4500 ng/spot (r² = 0.9998) scholarsresearchlibrary.comscholarsresearchlibrary.com

The method was validated according to International Conference on Harmonisation (ICH) guidelines and proved to be linear, accurate, precise, and specific. scholarsresearchlibrary.com The low relative standard deviation (RSD) values for intra-day and inter-day variation confirmed the precision of the proposed method. scholarsresearchlibrary.com This HPTLC-densitometry method is rapid and can be successfully used for routine quality control analysis of Montelukast in its marketed tablet formulations. scholarsresearchlibrary.comscholarsresearchlibrary.com

Spectroscopic and Spectrometric Characterization Methods

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis and Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the qualitative analysis of Montelukast sodium, allowing for the identification of its characteristic functional groups and the investigation of potential intermolecular interactions. rjptonline.orgnih.gov The analysis is typically performed by preparing potassium bromide (KBr) pellets containing the sample. rjptonline.orgnih.gov

The FTIR spectrum of Montelukast sodium shows several characteristic absorption peaks corresponding to its molecular structure. A key peak is observed for the carboxylic acid C=O stretching vibration. rjptonline.orgresearchgate.net

Table 5: Characteristic FTIR Peaks of Montelukast Sodium

Wavenumber (cm⁻¹)Functional Group AssignmentReference
~3421O-H Stretching rjptonline.org
~1710-1704C=O Stretching (Carboxylic Acid) rjptonline.orgresearchgate.net

FTIR studies are instrumental in compatibility studies, for instance, when formulating Montelukast with various excipients. researchgate.net By comparing the spectrum of the pure drug with that of the drug-excipient mixture, any significant shifts, appearance, or disappearance of peaks can indicate a chemical interaction. researchgate.net For example, in the development of transdermal films, FTIR was used to confirm that the physical and chemical properties of the drug were preserved within the formulation, indicating no drug-excipient interaction. researchgate.net The presence of the characteristic low-intensity peak around 1710 cm⁻¹ in the final formulation confirms the presence of the drug. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of montelukast sodium hydrate, providing detailed information about the molecular framework. Specifically, ¹H NMR spectroscopy is instrumental in identifying the various protons within the molecule.

In a typical ¹H NMR spectrum of montelukast, distinct signals corresponding to different parts of the structure are observed. For instance, the protons of the cyclopropyl (B3062369) ring often appear as a multiplet at approximately 0.39 ppm. rsc.orgrsc.org The acidic proton of the carboxylic acid group can be observed at a chemical shift of around 11.2 ppm. rsc.orgrsc.org Other studies have reported ¹H NMR data in various solvents, such as DMSO-d6, where the cyclopropyl protons appear as a multiplet between 0.23 and 0.47 ppm. newdrugapprovals.org

The structural integrity of montelukast can be confirmed by analyzing the chemical shifts and coupling constants of the protons in the quinoline (B57606) ring, the styryl group, and the phenylpropyl side chain. rsc.orgasianpubs.org The presence of impurities or degradation products can also be detected through the appearance of additional, unexpected signals in the NMR spectrum. For example, the absence of the signal for the acidic OH and the multiplet for the cyclopropyl ring can indicate certain structural modifications. rsc.org Enantiomeric purity can also be assessed using ¹H NMR with chiral solvating agents like (-)-cinchonidine or (S)-BINOL, which induce separate signals for the different enantiomers. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Montelukast

Proton Group Chemical Shift (δ, ppm) Reference
Cyclopropyl ring~0.39 (multiplet) rsc.orgrsc.org
Acidic OH~11.2 rsc.orgrsc.org
Isopropyl CH₃1.08 (doublet) newdrugapprovals.org
Other CH₃1.44 (singlet) newdrugapprovals.org
CH₂ (cyclopropyl acetic acid)2.52 and 2.63 (multiplet) newdrugapprovals.org
CH (propyl chain)3.06 (multiplet) newdrugapprovals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for the analysis of montelukast. In positive ion mode, ESI-MS of montelukast typically shows a protonated molecular ion peak [M+H]⁺ at an m/z of approximately 586.2. rsc.orgrsc.orgpillbuys.com This technique is sensitive and suitable for analyzing the compound in various matrices, including plasma. nih.govresearchgate.net The ESI-MS spectrum provides a primary confirmation of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of montelukast and its related substances. innovareacademics.in For montelukast, HRMS has been used to propose the elemental composition C₃₅H₃₆ClNO₃S, which is consistent with its structure. rsc.orgrsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of impurities and degradation products. researchgate.net

Multi-stage tandem mass spectrometry (MSn) is invaluable for the structural characterization of the degradation products of montelukast. researchgate.netsimulations-plus.com By subjecting the protonated molecule to collision-induced dissociation, a characteristic fragmentation pattern is generated. For montelukast, significant daughter ions are observed at m/z 568.2, 524.2, 440.2, and 422.1. rsc.orgrsc.orgakjournals.comnih.gov The fragmentation pathways help in identifying the specific structural modifications in degradation products. japsonline.com This technique has been instrumental in characterizing a variety of degradation products formed under different stress conditions, such as oxidation and hydrolysis. researchgate.netjapsonline.com

Interactive Data Table: Key Mass Spectrometric Data for Montelukast

Technique Ion m/z Value Reference
ESI-MS[M+H]⁺586.2 rsc.orgrsc.orgpillbuys.com
HRMS[M+H]⁺586.2179 rsc.orgrsc.org
MS/MS Daughter Ion-568.2 rsc.orgrsc.org
MS/MS Daughter Ion-524.2 rsc.orgrsc.org
MS/MS Daughter Ion-422.2 akjournals.comnih.gov
MS/MS Daughter Ion-440.2 rsc.orgrsc.org

UV-Visible Absorption and Fluorescence Spectroscopy for Solution-Phase Studies

UV-Visible and fluorescence spectroscopy are widely used for the quantitative analysis and to study the behavior of this compound in solution.

The UV-Visible absorption spectrum of this compound exhibits characteristic absorption maxima. In methanol, absorbance maxima are observed around 286.5 nm. ijpsr.com In a phosphate buffer at pH 6.4, the λmax is reported to be at 283.2 nm. jetir.org The position and intensity of these bands can be influenced by the solvent and pH. pnrjournal.commetfop.edu.in These spectroscopic properties form the basis for many quantitative analytical methods for montelukast in various formulations. ijpsr.comjetir.org

Montelukast possesses native fluorescence, which can be harnessed for highly sensitive quantification. In methanol, the highest fluorescence intensity is achieved with an excitation wavelength of 340 nm and an emission wavelength of 390 nm. nih.govingentaconnect.comresearchgate.net The fluorescence properties of montelukast have been utilized to develop spectrofluorometric methods for its determination in dosage forms and biological fluids like human plasma. nih.govingentaconnect.com Studies have also investigated the quenching of its fluorescence by other molecules, which can provide insights into binding interactions. rsc.org

Interactive Data Table: Spectroscopic Properties of Montelukast in Solution

Technique Solvent/Medium λmax (nm) Reference
UV-Visible AbsorptionMethanol/0.1 N NaOH286.5 ijpsr.com
UV-Visible AbsorptionPhosphate Buffer (pH 6.4)283.2 jetir.org
FluorescenceMethanolEx: 340, Em: 390 nih.govingentaconnect.comresearchgate.net

Circular Dichroism Spectroscopy for Conformation Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules like montelukast, particularly its interactions with biomacromolecules. ntu.edu.sg While the CD spectrum of montelukast itself provides information about its chiral structure, its application is particularly insightful when studying its binding to proteins such as human serum albumin (HSA). rsc.org

Studies have shown that the interaction of montelukast with HSA induces conformational changes in the protein. rsc.org These changes are reflected in the CD spectrum of HSA, indicating alterations in its secondary structure upon binding of the drug. rsc.orgresearchgate.net This information is crucial for understanding the pharmacokinetics and transport of the drug in the body.

Solid State Chemistry and Formulation Science of Montelukast Sodium Hydrate

Polymorphism and Amorphous Solid Forms

The ability of montelukast (B128269) sodium to exist in multiple crystalline forms (polymorphs) and as an amorphous solid has been a subject of extensive investigation. globalresearchonline.net The solid form of the active pharmaceutical ingredient (API) directly influences its physicochemical properties. globalresearchonline.net While crystalline forms generally offer greater thermodynamic stability, the amorphous form often exhibits enhanced solubility. globalresearchonline.netgoogle.com

Investigation of Crystalline Polymorphs and Solvates

Montelukast sodium is known to exist in several polymorphic and solvated forms. google.comwipo.int Polymorphism is the phenomenon where a substance can crystallize into different lattice structures, while solvates are crystalline forms that incorporate solvent molecules into their lattice. globalresearchonline.net

Different crystalline forms of montelukast sodium have been identified and designated with labels such as Form A, Form B, Form A1, B1, B2, C, D, E, and D1. google.comgoogleapis.comgoogle.com These forms can be prepared through various crystallization techniques, including using different solvents and anti-solvents. google.com For instance, Form C can be crystallized from a solution of montelukast in a chlorinated hydrocarbon like dichloroethane or dichloromethane (B109758), with a hydrocarbon such as heptane (B126788) used as an anti-solvent to induce crystallization. google.com

The preparation of different polymorphs can also be achieved through solvent evaporation using various aqueous and non-aqueous solvents like acetone (B3395972), cyclohexane, ethanol, and distilled water. globalresearchonline.net Studies have shown that the choice of solvent can lead to the formation of either stable or metastable polymorphs, which differ in their dissolution profiles. globalresearchonline.net For example, crystals prepared using acetone have been reported to yield a metastable form with a better dissolution rate compared to more stable forms obtained from other solvents. globalresearchonline.net

Solvates of montelukast sodium, particularly with acetonitrile (B52724), have also been characterized and serve as intermediates in the formation of certain crystalline forms. wipo.intgoogle.com For example, montelukast sodium Form B can be obtained from montelukast sodium:acetonitrile hemisolvate, which in turn is produced from the monosolvate. google.com

The various crystalline forms are typically characterized by their unique X-ray powder diffraction (XRPD) patterns. google.com For example, Form A1 is identified by XRPD peaks at 16.9, 17.2, 22.2, 22.7, and 25.2 ±0.2 degrees two-theta. google.com Similarly, crystalline Form D1 is characterized by an XRPD pattern with specific interplanar spacing (d) values. google.com

Table 1: Examples of Montelukast Sodium Crystalline Forms and their Preparation

Crystalline FormPreparation MethodCharacterization HighlightsReference
Form A1 Crystallization from a solution in dimethyl carbonate.XRPD peaks at 16.9, 17.2, 22.2, 22.7, and 25.2 ±0.2 degrees two-theta. google.com
Form B Obtained from montelukast sodium:acetonitrile hemisolvate by removing acetonitrile.Distinct XRPD pattern compared to Form A. google.com
Form C Crystallization from a solution in dichloroethane or dichloromethane with heptane as an anti-solvent.Specific crystalline structure identified by XRPD. google.com
Form D1 Prepared from a solution of montelukast sodium in a suitable solvent.XRPD pattern with interplanar spacing (d) values at 5.36, 5.22, 4.77, 4.18, and 4.07 Å. google.com
Metastable Polymorph (Mls-1) Prepared by solvent evaporation using acetone.Showed a better dissolution profile compared to other prepared polymorphs. globalresearchonline.net

Characterization of Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions (ASDs) are a common strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs like montelukast sodium. researchgate.netnih.gov In an ASD, the drug is dispersed in a polymeric carrier in an amorphous state, which lacks the long-range molecular order of crystalline materials. researchgate.net

Polymers play a crucial role in the formulation of stable ASDs by inhibiting the crystallization of the amorphous drug. nih.govsrce.hr Hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) are widely used for this purpose. researchgate.netnih.gov These polymers can retard or prevent the drug from converting back to its less soluble crystalline form, thereby maintaining the supersaturated state upon dissolution. nih.govsrce.hr The effectiveness of a polymer as a crystallization inhibitor is a key factor in developing a stable ASD formulation. acs.org The choice of polymer can significantly impact the physical stability and performance of the ASD. srce.hracs.org

The physical stability of an ASD is closely linked to the interactions between the drug and the polymer. researchgate.net Strong intermolecular interactions, such as hydrogen bonding, can enhance the miscibility of the drug and polymer, leading to a more stable amorphous system. researchgate.netresearchgate.net These interactions help to reduce the molecular mobility of the drug molecules, which is a key factor in preventing crystallization. acs.org

The physical stability of montelukast sodium ASDs can be assessed under accelerated storage conditions, for example, at elevated temperature and humidity (e.g., 40°C/75% RH). researchgate.netgoogle.com Studies have shown that montelukast sodium ASDs formulated with PVP and HPMC can exhibit good stability for extended periods. researchgate.netnih.gov The non-hygroscopic nature of some amorphous montelukast sodium preparations also contributes to their stability, making them suitable for pharmaceutical compositions. google.comgoogle.com

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are powerful analytical techniques used to characterize the solid state of montelukast sodium and its ASDs.

XRD is used to determine the degree of crystallinity. ijsrst.com An amorphous form of montelukast sodium will not show sharp diffraction peaks in its XRD pattern, but rather a "halo" pattern, indicating the absence of a long-range ordered crystal structure. ijsrst.comdovepress.com In contrast, crystalline forms exhibit characteristic sharp peaks at specific diffraction angles. dovepress.com The conversion of crystalline montelukast to an amorphous state within an ASD can be confirmed by the disappearance of these characteristic peaks. researchgate.net

DSC is used to measure the thermal properties of the material, such as the glass transition temperature (Tg) and melting point (Tm). rjpdft.comajphs.com The DSC thermogram of amorphous montelukast sodium shows a glass transition event instead of a sharp endothermic peak corresponding to a melting point, which is characteristic of a crystalline substance. ijsrst.comrjpdft.com In ASDs, the presence of a single Tg, intermediate between that of the pure drug and the polymer, can indicate good miscibility. researchgate.net DSC can also reveal interactions between the drug and polymer, often observed as shifts in the thermal events of the individual components. ajphs.com

Table 2: Characterization of Montelukast Sodium Amorphous Solid Dispersions

PolymerCharacterization TechniqueFindingsReference
PVP & HPMC FTIR, DSC, XRDShowed interaction between drug and polymers, decrease in enthalpy, and amorphous behavior. Good stability for one month under accelerated storage conditions. researchgate.netnih.gov
PVP VariousActs as a crystallization inhibitor, improving the stability of the amorphous drug. nih.govsrce.hr
HPMC VariousUsed in ASDs to enhance solubility and stability. researchgate.net

Advanced Drug Delivery Systems (excluding dosage and administration)

To improve the therapeutic efficacy and patient compliance of montelukast sodium, various advanced drug delivery systems have been explored. These systems aim to modify the release profile and/or target the drug to specific sites in the body.

One area of research has been the development of gastro-retentive drug delivery systems , such as floating tablets. journalijcar.org These systems are designed to remain in the stomach for an extended period, which can lead to increased bioavailability. journalijcar.org Formulations often utilize a combination of polymers, like guar (B607891) gum and xanthan gum, along with gas-generating agents to achieve buoyancy. journalijcar.org

Orodispersible tablets (ODTs) have also been formulated to provide a more convenient administration option, particularly for pediatric and geriatric patients. wisdomlib.org These tablets are designed to disintegrate rapidly in the mouth without the need for water. wisdomlib.org Techniques like sublimation have been used to create porous tablet structures that facilitate quick dissolution. wisdomlib.org

Solid lipid nanoparticles (SLNs) represent another approach to formulating montelukast sodium. nih.gov SLNs are lipid-based nanocarriers that can encapsulate the drug, potentially improving its solubility and protecting it from degradation. nih.gov The use of lipids like Compritol ATO 888 has been shown to result in high entrapment efficiency and sustained drug release. nih.gov

Transdermal delivery systems , such as polymeric films, have been investigated as an alternative route of administration to potentially enhance bioavailability and provide controlled drug release. nih.gov These formulations may utilize polymers like sodium alginate and lignosulphonic acid. nih.gov

Finally, osmotically controlled pulsatile release capsules have been designed for chronotherapy, aiming to release the drug after a specific lag time. tandfonline.com This type of system consists of multiple layers, including a push layer, an active layer containing the drug, and a plug tablet, all enclosed in a semi-permeable membrane with a delivery orifice. tandfonline.com

Niosomal Carriers for Controlled Release

Niosomes, vesicular systems composed of non-ionic surfactants and cholesterol, have emerged as promising carriers for controlled drug delivery. ijpsr.comijrar.org They offer advantages such as enhanced drug entrapment, improved stability, and the ability to encapsulate both hydrophilic and lipophilic drugs. ijpsr.comijrar.orgnih.gov

The thin-film hydration technique is a widely employed method for preparing montelukast sodium-loaded niosomes. ijpsr.comnih.govingentaconnect.com This process involves dissolving a non-ionic surfactant, such as Span 60, and cholesterol in a volatile organic solvent. nih.govingentaconnect.comnih.gov The solvent is then evaporated under reduced pressure to form a thin film on the wall of a round-bottom flask. mdpi.com Subsequent hydration of this film with an aqueous phase containing the drug, followed by gentle agitation, leads to the formation of multilamellar niosomes. ingentaconnect.commdpi.com

In one study, various formulations were prepared using different surfactants, with Span 60 identified as a particularly suitable non-ionic surfactant for vesicle formation. nih.gov The process variables, including the concentration of the surfactant and cholesterol, are critical in determining the final characteristics of the niosomes. ingentaconnect.com

The characterization of niosomal vesicles is crucial for ensuring their quality and performance. Transmission electron microscopy (TEM) is a key technique used to visualize the morphology of the vesicles, which are typically spherical and can be multilamellar. nih.govijpsr.com

The size of the niosomes is another critical parameter, often determined by dynamic light scattering (DLS). Studies have reported the successful preparation of montelukast sodium niosomes with sizes in the nanometer range. For instance, an optimized formulation exhibited a small vesicle size of 103 ± 6.01 nm. nih.govingentaconnect.com Another study reported an average vesicle size of 496.2 nm. ijpsr.comijpsr.com The polydispersity index (PDI) provides information about the uniformity of the vesicle size distribution, with a PDI of 0.680 being reported in one instance. ijpsr.comijpsr.com

The surface charge of the niosomes, quantified by the zeta potential, is a critical indicator of their stability. A higher absolute zeta potential value suggests greater electrostatic repulsion between vesicles, reducing the likelihood of aggregation. A zeta potential of -2.0 mV has been reported for a stable montelukast sodium niosomal formulation. ijpsr.com

Table 1: Characterization of Montelukast Sodium Niosomes

Parameter Method Finding Reference
Morphology Transmission Electron Microscopy (TEM) Spherical, multilamellar vesicles nih.govijpsr.com
Vesicle Size Dynamic Light Scattering (DLS) 103 ± 6.01 nm nih.govingentaconnect.com
Vesicle Size Dynamic Light Scattering (DLS) 496.2 nm ijpsr.comijpsr.com
Polydispersity Index (PDI) Dynamic Light Scattering (DLS) 0.680 ijpsr.comijpsr.com

The drug entrapment efficiency (EE) is a measure of the amount of drug successfully encapsulated within the niosomes. This is a crucial parameter for determining the potential therapeutic dose. For montelukast sodium niosomes, high entrapment efficiencies have been achieved, with one study reporting an EE of 72.20 ± 2.10%. nih.govingentaconnect.com Another study found that the entrapment efficiency ranged from 48% to 81%, with the highest efficiency observed in a formulation containing a 1:1 ratio of Span 60 and cholesterol. ijpsr.com

The in vitro release kinetics of montelukast sodium from niosomal carriers are essential for predicting their in vivo performance. Niosomal formulations are designed to provide a controlled or sustained release of the drug over time. This can help to reduce the initial burst release and maintain therapeutic drug levels for a longer duration. nih.gov Studies have shown that the release of the drug from niosomal suspensions is restricted and follows a controlled pattern. researchgate.net

Nanocrystal Formulations

Nanocrystal technology represents another advanced approach to improving the formulation of poorly soluble drugs like montelukast. By reducing the particle size to the nanometer range, the surface-area-to-volume ratio is significantly increased, leading to enhanced saturation solubility and dissolution velocity. nih.gov

Several methods can be employed to prepare montelukast nanocrystals, including acid-base neutralization coupled with ultrasonication and bead-milling techniques. nih.govresearchgate.netnih.gov

One approach involves an acid-base neutralization and ultrasonication method. nih.gov This "bottom-up" technique, also known as anti-solvent precipitation, has been shown to produce more uniform drug crystal sizes compared to "top-down" methods like bead-milling. nih.gov The process involves dissolving the sodium salt of montelukast in an alkaline solution and then adding it dropwise to an acidic solution containing a stabilizer. nih.gov Optimization of this process involves adjusting parameters such as sonication power, sonication time, drug concentration, and the concentration of stabilizers like polyvinylpyrrolidone (PVP) K30. nih.govmdpi.com

Another method is the bead-milling technique, a "top-down" approach where the drug powder is pulverized into fine particles in an aqueous vehicle containing a suspending agent, such as polysorbate 80, and zirconia beads. nih.govresearchgate.net This method has been used to prepare crystalline suspensions of montelukast with varying particle diameters. nih.gov

The physical characteristics of montelukast nanocrystals are critical to their performance. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to observe the morphology of the nanocrystals, which are often found to be globular or spherical/elliptical with a smooth surface. nih.govresearchgate.netmdpi.com

Particle size analysis is essential, with studies reporting the successful fabrication of montelukast nanocrystals with a median diameter of approximately 100-102.3 nm. nih.govresearchgate.netmdpi.com The crystalline state of the nanocrystals is also a key characteristic. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to assess crystallinity. researchgate.net Research has shown that montelukast can be transformed from an amorphous to a crystalline state, with a melting point of around 150°C. nih.govresearchgate.net In some preparations, the nanocrystals were found to be in an amorphous state. nih.govresearchgate.net

Table 2: Physicochemical Properties of Montelukast Nanocrystal Formulations

Parameter Method Finding Reference
Morphology Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Globular, spherical, and/or elliptical with a homogeneous and smooth surface nih.govresearchgate.netmdpi.com
Particle Size Not specified Approximately 100 nm nih.govresearchgate.net
Particle Size Particle size analysis Median diameter of 102.3 nm mdpi.com
Crystallinity X-ray Diffraction (XRD) / Differential Scanning Calorimetry (DSC) Amorphous state nih.govresearchgate.net

| Crystallinity | X-ray Diffraction (XRD) / Differential Scanning Calorimetry (DSC) | Crystalline form with a melting point of 150°C | nih.govresearchgate.net |

Polymeric Nanoparticles for Transdermal Delivery

The transdermal route offers a promising alternative for administering montelukast sodium, potentially bypassing first-pass metabolism and providing controlled drug release. impactfactor.org Polymeric nanoparticles have emerged as a key enabling technology in this area, offering a means to enhance the stability and skin permeation of the drug.

Nanoprecipitation, also known as the solvent-antisolvent method, is a widely employed technique for fabricating montelukast sodium polymeric nanoparticles. impactfactor.orgresearchgate.net This method involves dissolving the drug and a polymer in a water-miscible organic solvent. This organic phase is then introduced into an aqueous phase containing a stabilizer, leading to the rapid precipitation of nanoparticles. impactfactor.orgpensoft.net

Key process parameters that significantly influence the characteristics of the resulting nanoparticles include the type and concentration of the polymer and stabilizer, the ratio of the organic to the aqueous phase, and the rate of addition. impactfactor.orgresearchgate.net For instance, in one study, montelukast sodium and Eudragit L100 were dissolved in methanol (B129727) and then injected into an aqueous acetate (B1210297) buffer (pH 4.5) containing a stabilizer, with continuous stirring. impactfactor.org The immediate formation of a milky opalescent dispersion indicated the successful production of nanoparticles. impactfactor.org

The choice of polymer and stabilizer is critical in determining the physical properties of the nanoparticles, such as particle size, polydispersity index (PDI), and entrapment efficiency. impactfactor.orgresearchgate.net Eudragit L100 has been successfully used as a polymeric matrix for montelukast sodium nanoparticles. impactfactor.orgimpactfactor.org

Various stabilizers, including polyvinyl alcohol (PVA), polyvinylpyrrolidone K30 (PVP K30), and Tween 80, have been investigated. impactfactor.orgresearchgate.net Research has shown that the type and concentration of the stabilizer have a profound impact on particle size and homogeneity. impactfactor.org For example, an increase in stabilizer concentration generally leads to a decrease in the polydispersity index, indicating a more uniform particle size distribution. researchgate.net In one study, using PVA as a stabilizer resulted in nanoparticles with a size of 190.7 ± 10.15 nm, a PDI of 0.15 ± 0.012, and a high entrapment efficiency of 94.9 ± 7.6%. impactfactor.org The selection of an appropriate stabilizer is crucial for preventing aggregation and ensuring the colloidal stability of the nanosuspension. nih.gov

Formulation Code Particle Size (nm) Polydispersity Index Zeta Potential (mV) Entrapment Efficiency (%)
F41273 ± 7.540.68 ± 0.03-18.66 ± 3.2688.7 ± 6.88
F5540.1 ± 7.850.337 ± 0.054-22.77 ± 3.8597.2 ± 2.41
F6835 ± 87.390.52 ± 0.026-17.28 ± 2.00685.6 ± 5.5

This table presents data on the preparative characteristics of polymeric nanoparticle formulas, highlighting the impact of formulation variables on particle properties. researchgate.net

Ensuring the compatibility of montelukast sodium with various excipients is a fundamental step in formulation development. hilarispublisher.comhilarispublisher.com Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier Transform Infrared (FTIR) spectroscopy are employed to detect any potential physical or chemical interactions. hilarispublisher.comsciencetechindonesia.com

Studies have shown that montelukast sodium is compatible with a range of common pharmaceutical excipients. hilarispublisher.comhilarispublisher.com For instance, DSC thermograms of mixtures of montelukast with excipients like microcrystalline cellulose, carnauba wax, and talc (B1216) have shown the retention of the drug's characteristic melting endotherm, indicating a lack of significant interaction. hilarispublisher.comhilarispublisher.com However, incompatibilities have been observed with certain substances, such as citric acid. hilarispublisher.comhilarispublisher.com FTIR analysis further corroborates these findings by comparing the spectra of the pure drug, the excipient, and their binary mixture. hilarispublisher.com

Thermal Analysis of Montelukast Sodium Hydrate (B1144303) and Its Complexes

Thermal analysis techniques are indispensable tools for characterizing the solid-state properties of montelukast sodium hydrate and its formulations. They provide crucial information on thermal stability, decomposition, and phase transitions.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. etamu.edu TGA studies on montelukast sodium and its complexes with various metals have been conducted to understand their decomposition pathways. researchgate.net The analysis can reveal the temperatures at which significant weight loss occurs, corresponding to the evolution of volatile components or decomposition of the molecule. etamu.edu For metal complexes of montelukast sodium, TGA has shown that the thermal decomposition often concludes with the formation of a metal oxide as the final product. researchgate.net The degradation of montelukast itself is known to be influenced by factors such as heat and oxidation, leading to the formation of products like montelukast S-oxide. nih.govsimulations-plus.com

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. vbcop.orgchemrj.org This method is highly sensitive to physical and chemical changes that involve the absorption (endothermic) or release (exothermic) of heat. chemrj.org

DTA is used to identify thermal transitions such as melting, crystallization, and glass transitions. chemrj.org For a crystalline form of montelukast sodium, a DTA curve can show a sharp endothermic peak corresponding to its melting point. google.com For example, one patented crystal form of montelukast sodium exhibits an extrapolated melting point at 161.2 ± 0.5 °C on its DTA thermogram. google.com The amorphous form of montelukast, on the other hand, shows a broader melting range, typically between 60°C and 100°C in DSC studies, which is a similar thermoanalytical technique. hilarispublisher.comhilarispublisher.com DTA can also be used to study the thermal behavior of montelukast sodium in complex mixtures and formulations, providing valuable information on drug-excipient interactions and the physical state of the drug within the formulation. researchgate.net

Molecular Mechanisms and Computational Studies of Montelukast Sodium Hydrate

Elucidation of Molecular Mechanisms of Action (beyond CysLT1 antagonism)

While montelukast (B128269) sodium hydrate (B1144303) is primarily recognized for its role as a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, a growing body of research has illuminated a range of secondary anti-inflammatory activities that are independent of this primary mechanism. scispace.comresearchgate.net These novel actions suggest that montelukast has a broader spectrum of anti-inflammatory effects than initially understood, targeting various cells and pathways involved in inflammatory responses. scispace.com

Recent studies have revealed that montelukast's anti-inflammatory properties extend beyond CysLT1 receptor blockade, encompassing interactions with other key enzymes and receptors involved in inflammatory cascades. scispace.comkarger.com These secondary mechanisms may be particularly significant in conditions where inflammation is driven by cells less sensitive to corticosteroids, such as neutrophils. scispace.com

Montelukast has been shown to directly inhibit the activity of 5-lipoxygenase (5-LOX), a crucial enzyme in the biosynthesis of all leukotrienes. nih.govsemanticscholar.org This inhibitory effect on 5-LOX has been observed in various cell types, including activated neutrophils and monocytes/macrophages, and appears to be distinct from its CysLT1 receptor antagonism. scispace.comsemanticscholar.org

In vitro studies have demonstrated that montelukast can cause a significant decline in 5-lipoxygenase biosynthesis. nih.gov For instance, in human mast cells (HMC-1) stimulated with a calcium ionophore, montelukast led to a substantial reduction in 5-LOX activity. nih.gov Similar inhibitory effects were observed in a rat mast cell-like model (RBL-1 cells) with an IC50 value of approximately 2.5 microM, as well as in human polymorphonuclear leukocytes. nih.gov Kinetic analyses suggest that this inhibition is non-competitive, indicating that montelukast likely binds to an allosteric site on the 5-LOX enzyme rather than the active site. nih.gov This inhibition is also selective, as montelukast did not affect other enzymes in the leukotriene cascade, such as LTC4 synthase and LTA hydrolase. nih.gov

Table 1: Effect of Montelukast on 5-Lipoxygenase (5-LOX) Activity

Cell Type Stimulant Montelukast Concentration Observed Effect Reference
Human Mast Cells (HMC-1) Ca ionophore A23187 Up to 100 µM Substantial decline in 5-LOX biosynthesis nih.gov
Rat Mast Cell-like (RBL-1) - IC50 ≈ 2.5 µM Inhibition of 5-LOX activity nih.gov
Human Polymorphonuclear Leukocytes - - Inhibition of 5-LOX activity nih.gov
Activated Neutrophils Chemoattractants 2 µM 89% inhibition of LTB4 production scispace.com
Primary Monocytes - ≥1 µM Significant inhibition of 5-LOX scispace.com

Montelukast has been found to modulate the activity of histone acetyltransferases (HATs), enzymes that play a critical role in regulating gene expression by modifying chromatin structure. scispace.comnih.gov This action appears to be a CysLT1R-independent anti-inflammatory mechanism. scispace.com

Specifically, montelukast has been shown to inhibit the HAT activity associated with the p65 subunit of nuclear factor-kappa B (NF-κB). nih.govmdpi.com In a study using PMA-differentiated U-937 cells, montelukast caused a concentration-dependent inhibition of TNF-alpha-induced IL-8 release and mRNA expression, reaching a plateau at 0.1 micromolar. nih.gov While montelukast did not prevent the activation of NF-κB p65 as measured by its DNA binding, it did suppress the associated HAT activity. nih.gov This suggests that montelukast can interfere with the transcriptional activity of NF-κB without directly blocking its activation, thereby reducing the expression of pro-inflammatory genes like IL-8. scispace.comnih.gov

Furthermore, in airway epithelial cells, montelukast has been observed to increase the acetylation of histone H3 at the promoter regions of genes for IL-25, IL-33, and TSLP, which are important cytokines in allergic inflammation. nih.govresearchgate.net This effect was suppressed by anacardic acid, a HAT inhibitor. nih.govresearchgate.net This indicates that montelukast's influence on HAT activity can be complex and context-dependent, potentially leading to both suppression and activation of different gene sets.

Table 2: Effect of Montelukast on Histone Acetyltransferase (HAT) Activity

Cell Type Condition Montelukast Concentration Observed Effect on HAT Activity Reference
PMA-differentiated U-937 cells TNF-alpha stimulation Plateau at 0.1 µM Suppression of NF-κB p65-associated HAT activity nih.gov
Airway epithelial cells - - Increased acetylation of histone H3 at IL25, IL33, and TSLP promoter regions nih.govresearchgate.net

Montelukast exhibits previously undocumented, secondary anti-inflammatory properties directed at neutrophils, which appear to operate through a cyclic AMP (cAMP)-dependent mechanism. nih.govnih.gov This effect is independent of its CysLT1 receptor antagonism. nih.gov

Pre-incubation of isolated human neutrophils with montelukast resulted in a dose-related inhibition of several pro-inflammatory activities when the cells were activated by chemoattractants. nih.govnih.gov These inhibited activities include the generation of reactive oxygen species, the release of elastase, and the production of leukotriene B4. nih.govnih.gov The maximal inhibition for these activities was observed at a montelukast concentration of 2 µmol·L⁻¹. nih.gov

Mechanistically, this anti-inflammatory effect is linked to an elevation in basal cAMP levels in neutrophils. nih.govnih.gov Montelukast was found to inhibit cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP. nih.govnih.gov The resulting increase in intracellular cAMP leads to a reduction in both post-peak cytosolic Ca²⁺ concentrations and store-operated Ca²⁺ influx in activated neutrophils. nih.govnih.gov Since many neutrophil pro-inflammatory responses are calcium-dependent, this cAMP-mediated attenuation of calcium signaling is the likely mechanism behind montelukast's inhibitory effects on these cells. nih.gov

Table 3: Montelukast's Effects on Neutrophil Pro-inflammatory Pathways

Parameter Montelukast Concentration Result Reference
Reactive Oxygen Species Generation Maximal at 2 µmol·L⁻¹ Inhibition to 30% of control nih.govnih.gov
Elastase Release Maximal at 2 µmol·L⁻¹ Inhibition to 21% of control nih.govnih.gov
Leukotriene B4 Generation Maximal at 2 µmol·L⁻¹ Inhibition to 12% of control nih.govnih.gov
Basal cAMP Levels 1 µmol·L⁻¹ Significant increase nih.gov
Cytosolic Ca²⁺ Concentration (post-peak) - Significant reduction nih.govnih.gov
Store-operated Ca²⁺ Influx - Significant reduction nih.govnih.gov

Montelukast has been shown to interfere with the signaling of purinergic P2Y receptors, a family of G protein-coupled receptors activated by nucleotides like ATP, ADP, UTP, and UDP. scispace.comresearchgate.net This interaction represents another CysLT1R-independent mechanism of action. scispace.comnih.gov

Studies have demonstrated that montelukast can antagonize the effects of nucleotides acting at various P2Y receptors on both a monocyte/macrophage cell line and primary human monocytes. scispace.com This antagonism is characterized by the inhibition of phospholipase C, which in turn prevents the generation of inositol (B14025) triphosphate and the mobilization of calcium from intracellular stores. scispace.com This ultimately leads to a decreased production of inflammatory mediators like IL-8. scispace.com

In a heterologous expression system using 1321N1 astrocytoma cells, montelukast was found to inhibit the signaling of several human P2Y receptors, including P2Y1, P2Y2, P2Y4, and P2Y6. nih.gov For example, it inhibited the production of inositol phosphates in response to the P2Y1 agonist 2-MeSADP with an IC50 value of 0.122 ± 0.037 µM. nih.gov Similarly, it inhibited the UDP-induced response at P2Y6 receptors with an IC50 of 0.859 ± 0.053 µM. nih.gov The inhibition was generally non-competitive and insurmountable. nih.gov More recent evidence also suggests an interaction with the P2Y12 receptor, which is phylogenetically related to CysLTR1. spandidos-publications.comspandidos-publications.com

Table 4: Inhibitory Effects of Montelukast on P2Y Receptors

P2Y Receptor Subtype Agonist Montelukast IC50 Cell System Reference
P2Y1 2-MeSADP 0.122 ± 0.037 µM 1321N1 astrocytoma cells nih.gov
P2Y6 UDP 0.859 ± 0.053 µM 1321N1 astrocytoma cells nih.gov
P2Y (general) UTP 7.7 µM dU937 cells nih.gov
P2Y (general) UDP 4.5 µM dU937 cells nih.gov

Montelukast has been demonstrated to inhibit the adhesion and migration of eosinophils, key inflammatory cells in asthma, through mechanisms that appear to be independent of CysLT1 receptor antagonism. semanticscholar.orgnih.gov

One such mechanism involves interference with the interaction between the β1-integrin, α4β1 (also known as VLA-4), on eosinophils and its counter-receptor, vascular cell adhesion molecule-1 (VCAM-1), on the endothelium. scispace.comsemanticscholar.org In studies using a microflow system to simulate physiological shear stress, montelukast at concentrations of 10 nM and 100 nM significantly inhibited the adhesion of unstimulated eosinophils to VCAM-1. nih.gov A similar inhibitory effect was observed for GM-CSF-stimulated eosinophil adhesion. nih.gov This effect was specific to montelukast, as a structurally related analog did not produce the same inhibition. nih.gov

Montelukast also affects eosinophil migration. It has been shown to reduce eosinophil migration stimulated by 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a potent eosinophil chemoattractant. researchgate.netnih.gov This was associated with a reduction in the expression of the urokinase plasminogen activator receptor and decreased secretion of matrix metalloproteinase-9 (MMP-9), both of which are necessary for the digestion of the extracellular matrix during cell migration. researchgate.netnih.gov Furthermore, montelukast can inhibit the transmigration of eosinophils across human umbilical vein endothelial cell (HUVEC) monolayers in response to platelet-activating factor (PAF). nih.govwiley.com

Table 5: Montelukast's CysLT1R-Independent Effects on Eosinophils

Eosinophil Function Stimulant/Condition Montelukast Concentration Observed Effect Reference
Adhesion to VCAM-1 Unstimulated (under shear stress) 10 nM and 100 nM ~40% inhibition nih.gov
Adhesion to VCAM-1 GM-CSF-stimulated (under shear stress) 100 nM Significant inhibition nih.gov
Migration 5-oxo-ETE - Decreased migration researchgate.netnih.gov
Transmigration through HUVEC PAF - Significant reduction nih.govwiley.com

Interaction with Non-CysLT1 Receptors and Enzymes

Enzyme Inhibition Kinetics (e.g., α-glucosidase, urease, alkaline phosphatases, 15-lipoxygenase)

Montelukast has been investigated for its inhibitory effects on several enzymes. In vitro studies have demonstrated its potential as a multifaceted enzyme inhibitor. nih.gov

The compound shows inhibitory activity against yeast α-glucosidase, an enzyme targeted in the management of type 2 diabetes for its role in carbohydrate digestion. nih.govnih.gov Montelukast also potently inhibits jack bean urease, an enzyme implicated in infections by ureolytic bacteria like Helicobacter pylori. nih.govnih.gov

Furthermore, montelukast inhibits both human placental alkaline phosphatase (hPAP) and bovine intestinal alkaline phosphatase (bIAP). nih.gov Its activity extends to soybean 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory pathways. nih.gov Kinetic analyses have revealed that montelukast acts as a competitive inhibitor for both α-glucosidase and urease. nih.gov For α-glucosidase, the low inhibitory constant (Ki) value suggests a high binding affinity for the enzyme. nih.gov Similarly, its competitive inhibition of urease indicates a high affinity compared to the enzyme's natural substrate. nih.gov Another study noted that montelukast can also directly inhibit 5-lipoxygenase, a related enzyme in the leukotriene biosynthesis pathway, through a non-competitive mechanism. nih.gov

Detailed findings from in vitro inhibitory assays are presented in the table below.

Table 1: Enzyme Inhibition Kinetics of Montelukast Sodium Hydrate

Enzyme Source IC₅₀ (μM) Type of Inhibition Kᵢ (μM) Standard Inhibitor
α-glucosidase Yeast 44.31 ± 1.21 Competitive 0.01 Acarbose
Urease Jack Bean 8.72 ± 0.23 Competitive 4.916 Thiourea
Alkaline Phosphatase (hPAP) Human Placental 17.53 ± 0.19 Not Specified Not Specified Levamisole
Alkaline Phosphatase (bIAP) Bovine Intestinal 15.18 ± 0.23 Not Specified Not Specified Levamisole
15-Lipoxygenase (15-LOX) Soybean 2.41 ± 0.13 Not Specified Not Specified Not Specified

Data sourced from in vitro studies. nih.gov

Interactions with Host Cellular Machinery

Recent research has highlighted the interaction of montelukast with host cellular components, particularly in the context of viral infections.

Computational and in vitro studies have identified this compound as a molecule that targets the SARS-CoV-2 non-structural protein 1 (Nsp1). nih.govnih.govelifesciences.org Nsp1 is crucial for viral replication as it suppresses host immune function. nih.govnih.govelifesciences.org The protein's C-terminal helices (Nsp1-C-ter) bind within the mRNA entry channel of the host's 40S ribosomal subunit, effectively shutting down the synthesis of host proteins. nih.govnih.govelifesciences.org

In silico screening of FDA-approved drugs identified montelukast as a compound that binds to this Nsp1 C-terminal domain. nih.govnih.govelifesciences.org Subsequent in vitro binding assays confirmed this interaction, demonstrating a binding affinity (KD) of 10.8 ± 0.2 µM. nih.govelifesciences.orgbiorxiv.org Molecular dynamics simulations further showed that montelukast forms a stable complex with Nsp1-C-ter, with reported binding energies of -95.8 ± 13.3 kJ/mol and -76.71 ± 8.95 kJ/mol in separate simulation runs. nih.govelifesciences.orgbiorxiv.org This binding interface coincides with the region of Nsp1 that interacts with the ribosome. mdpi.com

Table 2: Computational and In Vitro Binding Data for Montelukast and SARS-CoV-2 Nsp1

Parameter Value Method
Binding Affinity (KD) 10.8 ± 0.2 µM Bio-layer Interferometry (in vitro)
Binding Energy -95.8 ± 13.3 kJ/mol Molecular Dynamics Simulation
Binding Energy -76.71 ± 8.95 kJ/mol Molecular Dynamics Simulation

Data sourced from computational and in vitro studies. nih.govnih.govelifesciences.orgbiorxiv.org

The primary consequence of Nsp1's interaction with the ribosome is the global inhibition of host mRNA translation. researchgate.net By binding to Nsp1, this compound interferes with Nsp1's ability to block the ribosomal mRNA channel. nih.govelifesciences.org This action rescues the inhibitory effect of Nsp1 on host protein synthesis. nih.govelifesciences.orgbiorxiv.org This rescue of the host's translation machinery has been demonstrated experimentally using a firefly luciferase reporter gene assay in cells. nih.govnih.govelifesciences.org In the presence of Nsp1, luciferase expression is suppressed; however, the addition of montelukast restores the expression, confirming its ability to counteract Nsp1-mediated translational shutdown. elifesciences.orgbiorxiv.orgmdpi.com

The antiviral activity of montelukast against SARS-CoV-2 appears to be directly linked to its interaction with Nsp1. nih.govelifesciences.org By preventing the Nsp1-mediated shutdown of host protein synthesis, montelukast allows the cell to maintain its intrinsic antiviral and immune functions. nih.govbiorxiv.org This mechanism contributes to reduced viral replication, as evidenced by lower expression of the viral spike protein and a reduction of up to 1-log in the viral copy number in HEK293T-ACE2 and Vero-E6 cells treated with the compound. nih.govelifesciences.orgbiorxiv.org

While some early computational studies suggested montelukast might also inhibit the SARS-CoV-2 main protease (Mpro), further experimental work using thermal shift assays and native mass spectrometry indicated this was a false positive, and montelukast is likely not an Mpro inhibitor. nih.govelifesciences.orgbiorxiv.org Other proposed antiviral mechanisms include the disruption of the viral membrane and the inhibition of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) entry by binding to its Receptor-Binding Domain (RBD). researchgate.netresearchgate.net

Neurobiological Modulations (mechanistic focus only)

Beyond its anti-inflammatory and antiviral properties, montelukast has been shown to modulate neurobiological pathways, which may provide a mechanistic explanation for certain observed side effects.

A significant neurobiological mechanism of montelukast involves its interaction with the brain's glutathione (B108866) (GSH) detoxification system. nih.gov Glutathione is the most critical endogenous antioxidant in the brain, essential for defending against oxidative stress and maintaining the cellular redox potential. plos.orgfrontiersin.org Studies combining metabolomics and proteomics have confirmed that montelukast interferes with this vital system. nih.gov Research using in vitro systems and animal models has demonstrated montelukast's ability to react directly with glutathione. nih.gov This interference with the GSH system is a key finding, as a healthy redox balance maintained by glutathione is crucial for normal neuronal function and synaptic plasticity. nih.govplos.org Dysregulation of this system by montelukast may underlie some of its observed neuropsychiatric effects. nih.gov

Dysregulation of Neurotransmitter and Neurosteroid Pathways (e.g., Hypothalamic-Pituitary-Adrenal Axis)

Montelukast has been shown to modulate specific processes within the central nervous system, including the dysregulation of various neurotransmitter and neurosteroid pathways. nih.govresearchgate.net A primary area of impact is the Hypothalamic-Pituitary-Adrenal (HPA) axis, a critical system involved in stress response, mood, and emotions. nih.govmorressier.com

Research using multi-omics approaches in animal models has indicated that montelukast can lead to a hyper-activated neuroendocrine system. morressier.com This is evidenced by an increased level of corticosterone, a key stress hormone regulated by the HPA axis. morressier.com The dysregulation of the HPA axis is further supported by observed alterations in the levels of crucial neurosteroids and neurotransmitters. morressier.com Specifically, studies have noted changes in the concentrations of dopamine (B1211576), serotonin (B10506), histamine, and GABA following montelukast administration. morressier.com The inhibition of leukotriene receptors by montelukast may also disrupt serotonergic pathways, potentially leading to mood alterations. japi.org This interference with fundamental signaling pathways in the brain may contribute to the neuropsychiatric effects associated with the compound. nih.govresearchgate.net Functional enrichment analysis of genes that interact with montelukast has identified significant associations with "neuroactive ligand-receptor interaction" and "mood disorders," further supporting its role in modulating these pathways. nih.gov

Impact on Mitochondrial Function in Neuronal Cells

Beyond its effects on neurotransmitter systems, montelukast has been found to interfere with mitochondrial function in neuronal cells. nih.govresearchgate.netresearchgate.net Mitochondria, often called the power plants of the cell, are essential for generating the energy required for cellular processes. mdc-berlin.de Disruption of the mitochondrial respiratory chain can lead to reduced production of ATP, the cell's primary energy currency. mdc-berlin.de

While some research has focused on non-neuronal cells, the findings provide insight into potential mechanisms. For instance, in human bronchial epithelial cells, montelukast was found to promote mitochondrial biogenesis—the creation of new mitochondria—through the CREB/PGC-1α pathway. nih.gov This suggests a direct influence on the cellular machinery responsible for mitochondrial production and function. nih.gov In neuronal contexts, interference with mitochondrial function can have significant consequences, as these cells have high energy demands. nih.govmdc-berlin.de The modulation of mitochondrial activity by montelukast represents another layer of its complex interaction with cellular biology. nih.govresearchgate.net

Antioxidant and Neuroprotective Activities

Montelukast exhibits notable antioxidant and neuroprotective properties. dovepress.comnih.gov These activities have been observed in various models of neuronal stress and disease, including epilepsy, Alzheimer's disease, and chemotherapy-induced peripheral neuropathy. dovepress.comnih.govresearchgate.net The neuroprotective effects are often attributed to its ability to counteract oxidative stress and inflammation. dovepress.comresearchgate.net

Studies have shown that montelukast can reduce the production of free radicals and enhance the activity of the body's own antioxidant enzymes. nih.gove-century.us In a rat model of docetaxel-induced peripheral neuropathy, montelukast administration led to a significant reduction in malondialdehyde (MDA) levels, a key marker of lipid peroxidation, in sciatic nerve tissues. nih.gov However, in the same study, the increase in the activities of antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT) was not statistically significant. nih.gov In other contexts, such as scopolamine-induced models of Alzheimer's disease, montelukast pre-treatment significantly attenuated oxidative stress markers. researchgate.net A combination therapy of montelukast and acetylcysteine was also found to be effective in reducing oxidative stress, partly by stimulating the synthesis of glutathione, a major endogenous antioxidant. nih.gov

Computational Chemistry and Structural Biology Investigations

Computational methods, particularly molecular docking and dynamics simulations, have become indispensable tools for elucidating the molecular interactions of drugs like montelukast. These in silico techniques allow researchers to predict and analyze how a ligand binds to a biological target at the atomic level, providing insights into its potential pharmacological effects and mechanisms of action. nih.govmdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It has been extensively used to study how this compound interacts with a wide array of biological targets.

Molecular docking simulations have been employed to estimate the binding affinity of montelukast for various biological macromolecules. The results predict favorable interactions with several targets, suggesting a multitargeted profile for the compound. nih.gov

Neurotransmitter Receptors: Computational studies have investigated montelukast's affinity for the dopamine D2 (DRD2) and serotonin 5-HT1A receptors, which are implicated in its neuropsychiatric side effects. mdpi.comnih.gov Docking studies calculated a binding energy of -10.97 kcal/mol for montelukast with the 5-HT1A receptor. nih.gov Further molecular dynamics simulations on modified montelukast derivatives predicted even stronger binding free energies, highlighting the potential for interaction with these neurological targets. mdpi.comnih.gov

Enzymes: Montelukast has been shown to inhibit several enzymes in vitro, and docking studies have provided corresponding binding affinity predictions. nih.gov These include yeast α-glucosidase, jack bean urease, human placental alkaline phosphatase (hPAP), and soybean 15-lipoxygenase (15-LOX). The predicted binding affinities ranged from -8.82 to -15.65 kcal/mol for these enzymes. nih.gov

Viral Proteins: In the context of antiviral research, montelukast was screened against the SARS-CoV-2 non-structural protein 1 (Nsp1). nih.govelifesciences.org It was found to bind to the C-terminal region of Nsp1 with a binding affinity (KD) of 10.8 ± 0.2 µM and a calculated binding energy of –95.8 ± 13.3 kJ/mol. nih.govelifesciences.org

DNA: The interaction of montelukast with genetic material has also been explored. Docking simulations against a DNA dodecamer (PDB ID: 1BNA) revealed that montelukast could bind to the minor groove with a predicted binding affinity of -9.13 kcal/mol. nih.gov

Table 1: Predicted Binding Affinities of Montelukast for Various Biological Targets

Target Target Type Predicted Binding Affinity (kcal/mol) Experimental Data (IC50 / KD) Source
5-HT1A Receptor Neuroreceptor -10.97 - nih.gov
α-Glucosidase (yeast) Enzyme -8.82 44.31 ± 1.21 μM nih.gov
Urease (jack bean) Enzyme -12.38 8.72 ± 0.23 μM nih.gov
hPAP Enzyme -11.87 17.53 ± 0.19 μM nih.gov
15-LOX (soybean) Enzyme - 2.41 ± 0.13 μM nih.gov
Nsp1 (SARS-CoV-2) Viral Protein -22.89 (converted from kJ/mol) 10.8 ± 0.2 µM nih.govelifesciences.org
DNA (dodecamer) Nucleic Acid -9.13 - nih.gov

Beyond predicting if a molecule will bind, docking simulations reveal how it binds. This includes identifying the specific amino acid residues or nucleotides involved in the interaction, known as hotspots, and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com

Enzyme Interactions: For its interaction with human placental alkaline phosphatase, montelukast's cyclopropyl (B3062369) acetic acid moiety was predicted to form conventional hydrogen bonds with the residues Ser92 and Arg166. nih.gov When docked with urease, the same moiety formed hydrogen bonds with Asp223 and Asp362. nih.gov In the case of α-glucosidase, the phenyl propanol (B110389) group of montelukast was identified as forming a hydrogen bond with Phe525. nih.gov

Neuroreceptor Interactions: Analysis of the binding pose of montelukast in the 5-HT1A receptor showed that it binds more peripherally compared to the standard agonist, buspirone, suggesting a less optimal and weaker interaction. nih.gov Similarly, its pose in the DRD2 receptor was compared to that of the antagonist haloperidol. nih.gov These analyses help to contextualize the compound's potential modulatory effects on these receptors.

Viral Protein and DNA Interactions: Docking studies with SARS-CoV-2 Nsp1 showed that montelukast forms a stable complex with its C-terminal region. nih.gov For DNA, the simulations predicted an interaction via the minor groove, a common binding mode for small molecules. nih.gov These detailed interaction analyses are crucial for understanding the structural basis of montelukast's activity and for guiding future drug design efforts. nih.govmdpi.com

Table 2: Key Molecular Interactions of Montelukast with Target Residues

Target Interacting Residues Type of Interaction Source
α-Glucosidase Phe525 Conventional Hydrogen Bond nih.gov
Urease Asp223, Asp362 Conventional Hydrogen Bond nih.gov
hPAP Ser92, Arg166 Conventional Hydrogen Bond nih.gov
S1-RBD (SARS-CoV-2) ARG-331, THR-404, SER-488 Van der Waals Interactions researchgate.net

Molecular Dynamics (MD) Simulations for System Dynamics and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. mdpi.com In pharmaceutical research, MD simulations provide critical insights into the dynamic interactions between a drug candidate, such as montelukast, and its biological target, typically a protein. mdpi.com By simulating the ligand-receptor complex in a biologically relevant environment, these techniques can assess the stability of the binding, characterize conformational changes, and detail the energetic and structural determinants of the interaction. mdpi.comnih.gov

The stability of a ligand-protein complex is a key indicator of binding efficacy and is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein's backbone atoms from their initial position over the course of the simulation. mdpi.com A stable complex will generally exhibit low and converging RMSD values, indicating that the ligand remains securely bound without inducing significant, destabilizing structural changes in the protein. biorxiv.org

Several MD simulation studies have investigated the stability of montelukast when complexed with various protein targets. In a study of montelukast derivatives targeting the dopamine D2 (DRD2) and serotonin 5-HT1A receptors, the RMSD values were analyzed to gauge the stability of the ligand-receptor complexes. nih.gov For instance, one promising derivative, MLK_MOD-42, when bound to DRD2, showed a low average RMSD of 2.145 Å, suggesting greater structural stability compared to other modifications. nih.gov

In another investigation targeting the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD), the montelukast-S1-RBD complex showed a significant initial increase in RMSD, reaching approximately 2.3 nm within the first 25 nanoseconds before stabilizing, which suggested a more profound initial disturbance of the S1-RBD structure compared to other tested drugs. researchgate.net When studying montelukast's potential interaction with the T-type calcium channel Ca_v3.1, the complex stabilized at an RMSD of about 0.75 nm after 17 nanoseconds. biorxiv.org Similarly, simulations of montelukast bound to the C-terminal helices of the SARS-CoV-2 Nsp1 protein also showed stable RMSD values throughout 200ns simulation runs, indicating a stable complex. biorxiv.org These studies collectively demonstrate that while montelukast can form stable complexes with various targets, the dynamics and extent of conformational change can vary significantly depending on the specific protein partner.

Table 1: RMSD Values for Montelukast-Protein Complexes from MD Simulations

Protein TargetMontelukast/DerivativeSimulation Time (ns)Stabilized RMSD ValueFindingCitation(s)
Dopamine D2 Receptor (DRD2)MLK_MOD-42Not Specified2.145 ÅIndicates greater structural stability compared to other derivatives. nih.gov
SARS-CoV-2 S1-RBDMontelukast100~2.3 nm (stabilized after 25 ns)Suggests a significant initial disturbance of the S1-RBD structure. researchgate.net
T-type Calcium Channel (Ca_v3.1)MontelukastNot Specified~0.75 nm (stabilized after 17 ns)The complex is considered stable as the RMSD is below 1.0 nm. biorxiv.org
SARS-CoV-2 Nsp1 ProteinMontelukast200Stable (value not specified)Shows less deviation from the mean atomic positions, indicating stability. biorxiv.org

Root Mean Square Fluctuation (RMSF) analysis is employed to identify the flexibility of different regions of a protein upon ligand binding. mdpi.com It measures the average fluctuation of each amino acid residue over the course of the MD simulation. ayanetwork.com Lower RMSF values suggest greater structural rigidity, whereas higher values indicate increased flexibility, which can point to conformational changes within the ligand-protein complex. mdpi.com

In studies involving montelukast derivatives and the DRD2 receptor, RMSF analysis showed that top-performing modifications exhibited fluctuation patterns similar to the standard antagonist Haloperidol in key interaction regions. mdpi.com This suggests the derivatives can mimic the antagonist's behavior by disrupting native hydrogen bonding interactions. mdpi.com Conversely, when bound to the 5-HT1A receptor, the derivatives showed RMSF patterns comparable to the agonist Buspirone, indicating they maintain the hydrogen bonding networks necessary for receptor activation. mdpi.com

When montelukast was simulated with the SARS-CoV-2 S1-RBD, higher RMSF values were noted for the amino acid residues at the montelukast binding site, though the residues in the ACE2 binding site were not significantly affected. researchgate.netayanetwork.com This indicates that montelukast binding induces localized flexibility without destabilizing the primary receptor recognition site. ayanetwork.com In a study of montelukast with the Farnesoid X receptor (FXR), montelukast displayed RMSF fluctuations ranging from 0.0444 to 0.6231 nm, comparable to the native apo-protein, suggesting it did not induce large-scale instability. portlandpress.com

Table 2: Summary of RMSF Analysis Findings for Montelukast-Protein Complexes

Protein TargetKey FindingImplicationCitation(s)
DRD2 ReceptorMontelukast derivatives showed RMSF patterns similar to Haloperidol in key regions.Derivatives effectively mimic the antagonist behavior. mdpi.com
5-HT1A ReceptorMontelukast derivatives displayed RMSF patterns comparable to Buspirone.Derivatives can act as agonists by stabilizing the receptor's active conformation. mdpi.com
SARS-CoV-2 S1-RBDHigher RMSF values observed at the montelukast binding site, with minimal changes at the ACE2 binding site.Binding induces local flexibility without disrupting the overall ACE2 binding interface. researchgate.netayanetwork.com
Farnesoid X Receptor (FXR)Montelukast complex showed RMSF fluctuations similar to the apo-protein.The ligand does not cause significant destabilizing fluctuations in the protein structure. portlandpress.com

Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. portlandpress.com Analysis of the hydrogen bonding network formed between a ligand and its target receptor during MD simulations can reveal the key residues responsible for anchoring the ligand in the binding pocket.

Computational studies have detailed the specific hydrogen bond interactions for montelukast across different protein targets. For instance, when investigating montelukast derivatives for the DRD2 receptor, the inability of the parent montelukast to form a hydrogen bond with the key residue Ser409 was identified as a potential reason for its weaker affinity compared to derivatives that did form this bond. nih.govmdpi.com One highly effective derivative, MLK_MOD-42, formed five hydrogen bonds with DRD2, indicating strong binding stability. mdpi.com

In the context of the Farnesoid X receptor (FXR), montelukast was shown to form three conventional hydrogen bonds with residues ARG 335, HIS 298, and LEU 291. portlandpress.com For the SARS-CoV-2 Nsp1 protein, simulations showed montelukast forming a stable complex with hydrogen bonds to residues D156, Q158, and L173 at the end of a 200ns run. biorxiv.org These interactions, along with electrostatic and van der Waals forces, are crucial for stabilizing the drug within the binding site. portlandpress.commdpi.com

Table 3: Key Hydrogen Bonding Interactions of Montelukast with Protein Targets

Protein TargetInteracting ResiduesSignificanceCitation(s)
Dopamine D2 Receptor (DRD2)Ser409 (by derivatives, not native montelukast)A critical interaction for high-affinity binding, mimicking the standard antagonist. nih.govmdpi.com
Farnesoid X Receptor (FXR)ARG 335, HIS 298, LEU 291Stabilizes the montelukast-FXR complex. portlandpress.com
SARS-CoV-2 Nsp1 ProteinD156, Q158, L173Contributes to the formation of a stable complex after 200ns simulation. biorxiv.org
SARS-CoV-2 S1-RBD (Beta Variant)ARG-331, THR-404Forms hydrogen bonds that stabilize the interaction with the variant spike protein. researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules from first principles. wikipedia.orgnih.gov DFT allows for the determination of properties of a many-electron system by using functionals of the spatially dependent electron density. wikipedia.org This method is valuable for calculating a wide range of molecular properties, including geometric structures, reaction energies, and various electronic descriptors that are crucial for understanding chemical reactivity and intermolecular interactions. nih.govnorthwestern.edu

In the context of montelukast, quantum chemical methods have been applied to compute descriptors for use in further computational models. One study focused on developing a Quantitative Structure-Activity Relationship (QSAR) model for anti-inflammatory asthma drugs, including montelukast. aucegypt.edu In this work, the quantum chemical descriptors for montelukast and ten other drugs were computed using DFT at the B3LYP/6-311G++(d,p) level of theory after geometry optimization. aucegypt.edu These descriptors, which describe the electronic properties of the molecule, were then used to build a mathematical model correlating the drug's structure to its biological activity. aucegypt.edu Such calculations provide a fundamental understanding of the electronic characteristics that govern the molecule's behavior and interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ijprajournal.comajrconline.org The underlying principle is that variations in the structural or physicochemical properties of a group of molecules are responsible for the differences in their biological activities. ajrconline.org A QSAR model takes the form of a mathematical equation: Activity = f(physicochemical properties and/or structural features). ijprajournal.com

A QSAR study was conducted on eleven anti-inflammatory asthma drugs, including montelukast, to correlate their structures with their observed anti-inflammatory activity. aucegypt.edu The model successfully established a correlation between the biological activity and several computed descriptors, including quantum chemical descriptors (dipole moment, chemical hardness, electrophilicity, hydration energy, polarizability) and physicochemical descriptors (number of hydrogen bond acceptors, number of rotatable bonds, LogD7.4, and polar surface area). aucegypt.edu The resulting regression model could then be used to predict the activity of new, structurally similar compounds, thereby guiding the design of more potent drug candidates. aucegypt.eduajrconline.org

Structural Similarity Analysis (e.g., Tanimoto Coefficient Fingerprinting)

Structural similarity analysis is used to quantify the likeness between different chemical structures. A common method for this is Tanimoto coefficient fingerprinting, which compares molecular fingerprints to generate a similarity score. mdpi.comresearchgate.net This type of analysis is particularly useful in drug discovery for comparing novel compounds to known drugs, identifying potential off-target effects, or understanding the structural basis for a particular activity. nih.gov

In a computational study aimed at modifying montelukast to reduce neuropsychiatric side effects, structural similarity analysis was a key component. mdpi.comnih.gov A library of montelukast derivatives was compared to known neuropsychiatric drugs using Tanimoto coefficient fingerprinting. mdpi.comresearchgate.net This analysis confirmed that the most promising modified candidates shared key pharmacophoric features with existing atypical antipsychotics and anxiolytics. mdpi.comnih.gov Furthermore, the similarity between the modified derivatives and the original montelukast structure was quantified. researchgate.net The analysis generated a pairwise similarity correlation heatmap, revealing that the structural similarity between the derivatives and native montelukast was in the low to moderate range of 0.25 to 0.50, indicating that the modifications resulted in significant structural deviations. mdpi.com

Drug-Protein Binding Thermodynamics (e.g., MM/PBSA Calculations)

The thermodynamic stability of the complex formed between a drug and its protein target is a critical determinant of the drug's efficacy and binding affinity. Computational methods, particularly Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are powerful tools for estimating the binding free energy of a ligand to a biomolecular target. nih.govnih.gov These methods combine molecular mechanics energy calculations with continuum solvation models to provide a detailed understanding of the energetics driving the drug-protein interaction. nih.govresearchgate.net The MM/PBSA approach calculates the binding free energy (ΔG_binding) by analyzing snapshots from molecular dynamics (MD) simulations of the protein-ligand complex, the free protein, and the free ligand. nih.gov

Computational studies have employed MM/PBSA and MM/GBSA to elucidate the binding thermodynamics of montelukast with several protein targets. These investigations are crucial for understanding its primary mechanism of action, exploring potential off-target interactions, and identifying new therapeutic possibilities through drug repurposing.

One area of significant research has been the potential application of montelukast against SARS-CoV-2. In one study, MM/PBSA calculations were used to determine the binding free energy of this compound to the C-terminal helices of the non-structural protein 1 (Nsp1), a key viral protein that suppresses host protein synthesis. nih.govbiorxiv.org The calculations revealed a stable complex with a binding energy of –95.8 ± 13.3 kJ/mol. nih.gov Another study using 100 ns simulations found a similar binding energy of -76.71±8.95 kJ/mol for the montelukast-Nsp1 complex. biorxiv.org Further investigations targeting the main protease (Mpro) of SARS-CoV-2, another crucial viral enzyme, calculated an average MM/GBSA binding energy of −79.60 ± 8.66 kcal/mol for montelukast. nih.gov The binding energy at the spike/ACE2 interface was calculated to be −43.93 ± 7.66 kcal/mol. nih.gov

In light of neuropsychiatric side effects associated with montelukast, computational studies have explored its interactions with dopaminergic and serotonergic receptors. mdpi.comnih.gov An MM/PBSA study investigating montelukast's binding to the dopamine D2 (DRD2) receptor reported a binding energy of −8.26 kcal/mol. mdpi.com The same research explored structurally modified derivatives of montelukast, with some showing significantly enhanced binding affinities. For instance, derivatives MLK_MOD-42 and MLK_MOD-43 exhibited MM/PBSA binding free energies of −31.92 ± 2.54 kcal/mol and −27.37 ± 2.22 kcal/mol for DRD2, respectively. mdpi.comnih.govresearchgate.net Similarly, for the serotonin 5-HT1A receptor, these derivatives showed binding free energies of −30.22 ± 2.29 kcal/mol and −28.19 ± 2.14 kcal/mol. mdpi.comnih.govresearchgate.net These findings suggest that specific structural modifications can optimize receptor interactions. mdpi.com

The therapeutic potential of montelukast has also been explored for other conditions. A study repurposing FDA-approved drugs identified montelukast as a potential inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov Molecular dynamics simulations followed by g_MMPBSA free energy calculations were performed to understand the stability of the tyrosinase-montelukast complex. nih.gov Other computational investigations have used MM/PBSA to support in vitro findings of montelukast's inhibitory activity against enzymes like α-glucosidase and urease, suggesting it as a multitargeted structural scaffold. nih.gov

Research Data on Montelukast Binding Thermodynamics

The following tables summarize the binding free energies of montelukast and its derivatives with various protein targets as determined by MM/PBSA or MM/GBSA calculations in different research studies.

Table 1: MM/PBSA and MM/GBSA Binding Free Energies of Montelukast with Various Protein Targets

Target Protein Binding Free Energy (ΔG_binding) Method Source(s)
SARS-CoV-2 Nsp1 C-ter -95.8 ± 13.3 kJ/mol MM/PBSA nih.gov
SARS-CoV-2 Nsp1 -76.71 ± 8.95 kJ/mol MM/PBSA biorxiv.org
SARS-CoV-2 Main Protease (Mpro) -79.60 ± 8.66 kcal/mol MM/GBSA nih.gov
SARS-CoV-2 Spike/ACE2 Interface -43.93 ± 7.66 kcal/mol MM/GBSA nih.gov
Dopamine D2 Receptor (DRD2) -8.26 kcal/mol MM/PBSA mdpi.com

Table 2: MM/PBSA Binding Free Energies of Montelukast Derivatives with Dopamine and Serotonin Receptors

Compound Target Receptor Binding Free Energy (ΔG_binding) Source(s)
MLK_MOD-42 Dopamine D2 (DRD2) -31.92 ± 2.54 kcal/mol mdpi.comnih.govresearchgate.net
MLK_MOD-43 Dopamine D2 (DRD2) -27.37 ± 2.22 kcal/mol mdpi.comnih.govresearchgate.net
MLK_MOD-42 Serotonin 5-HT1A -30.22 ± 2.29 kcal/mol mdpi.comnih.govresearchgate.net
MLK_MOD-43 Serotonin 5-HT1A -28.19 ± 2.14 kcal/mol mdpi.comnih.govresearchgate.net

Degradation Pathways and Environmental Fate of Montelukast Sodium Hydrate

Forced Degradation Studies and Stability Indicating Methods

Forced degradation, or stress testing, is a critical process in pharmaceutical development that involves subjecting a drug substance to conditions more severe than those used in accelerated stability testing. researchgate.net The objective is to understand the intrinsic stability of the molecule by elucidating its degradation pathways and identifying the likely degradation products. researchgate.netsemanticscholar.org This information is instrumental in developing stability-indicating analytical methods. For Montelukast (B128269) sodium hydrate (B1144303), forced degradation studies have been conducted under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, heat, and photolysis, in accordance with International Council for Harmonisation (ICH) guidelines. japsonline.comjpionline.orgjapsonline.com These studies have demonstrated that Montelukast is susceptible to degradation under acidic, oxidative, and photolytic conditions, while its stability under thermal and alkaline conditions can vary depending on the experimental setup. japsonline.comjpionline.orgnih.govnih.gov

Montelukast sodium hydrate has been shown to be susceptible to oxidative degradation, a common pathway for pharmaceutical decay. nih.govresearchgate.net Studies have employed various oxidizing agents to investigate these mechanisms, including hydrogen peroxide (H₂O₂), 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), Fenton's reagent, and controlled oxygen environments. nih.govresearchgate.net

Significant degradation occurs when the compound is exposed to hydrogen peroxide solutions (e.g., 3% H₂O₂). jpionline.orgnih.govnih.gov One study reported approximately 75% degradation when Montelukast was treated with 1.5% H₂O₂, while another observed about 20% degradation after 24 hours of exposure to 3% H₂O₂. iosrjournals.orgresearchgate.net A primary degradation product identified under these conditions is Montelukast S-oxide. nih.gov The kinetics of this oxidative degradation have been observed to follow a first-order reaction. nih.gov

In addition to direct oxidizing agents, degradation has been noted in a controlled oxygen environment under normal laboratory light and temperature, resulting in the formation of up to nine different degradation products. nih.govresearchgate.net However, results can be contradictory; one study found the drug to be stable in hydrogen peroxide but labile when exposed to AIBN, a radical initiator. researchgate.net This highlights that the specific oxidative stressor and conditions play a crucial role in the degradation pathway.

Oxidative AgentConditionObserved DegradationKey Degradation Product(s)Citation
3% Hydrogen Peroxide (H₂O₂)Exposure for 24 hours~20% degradationNot specified iosrjournals.org
1.5% Hydrogen Peroxide (H₂O₂)Not specified~75% degradationOxidative degradant researchgate.net
Hydrogen Peroxide (H₂O₂) SolutionHeated at 65°CRapid degradationMontelukast S-oxide nih.gov
Controlled Oxygen EnvironmentNormal laboratory light and temperatureFormation of 9 degradation productsMTK 1 to MTK 9 nih.govresearchgate.net
AIBN, Fe³⁺, Fenton's ReagentNormal laboratory light conditionsDegradation observedFour degradation products with AIBN nih.govresearchgate.net

Montelukast is known to be a light-sensitive compound. nih.govresearchgate.net Its photostability has been assessed under various light sources, including daylight and ultraviolet (UV) light. jpionline.orgnih.gov Exposure to light can lead to significant degradation, with the primary photoproduct often identified as the cis-isomer of Montelukast. nih.gov

The rate of photodegradation is dependent on the type of light source, with one study finding the degradation rate increased in the following order: sodium light < neon < tungsten < daylight < UV (254 nm). nih.gov The choice of solvent also impacts photostability; the compound was found to be most stable in a 70% methanol (B129727) solution. nih.gov

In the solid state, the formulation of the drug product plays a role in its stability. Unpacked chewable tablets exposed to daylight for two weeks showed a potency decrease of about 10%, with Montelukast S-oxide forming as a major photoproduct. nih.gov In contrast, film-coated tablets demonstrated excellent stability under the same conditions. nih.gov While many studies confirm its photosensitivity, some have reported the drug to be stable under photolytic stress, which could be attributed to differences in experimental parameters such as light intensity and exposure duration. japsonline.comjapsonline.com

Hydrolysis is a key degradation pathway for many pharmaceuticals, and this compound shows susceptibility under both acidic and basic conditions.

Acidic Hydrolysis: The compound degrades significantly in acidic environments. japsonline.comjpionline.org Studies using 0.1 N or 1 M hydrochloric acid (HCl) have consistently shown extensive degradation. nih.govnih.govajpaonline.com For instance, one investigation reported a total degradation of about 80% when Montelukast was subjected to 1 M HCl. researchgate.net Another noted that heating the drug in 0.1 M HCl for just 30 minutes resulted in approximately 20% degradation. iosrjournals.org The rate of hydrolysis is generally faster under acidic conditions compared to alkaline or neutral conditions, and this pathway can generate multiple degradation products. jpionline.orgiosrjournals.org

Alkaline Hydrolysis: Degradation also occurs in alkaline solutions, such as 0.1 N or 1 N sodium hydroxide (B78521) (NaOH). japsonline.comjpionline.orgajpaonline.com However, the extent of degradation appears to be highly dependent on the specific conditions. Some studies suggest that Montelukast is relatively stable or shows insignificant decomposition in NaOH solutions, especially when compared to the effects of acid. nih.govresearchgate.net In one case, the recovery of Montelukast was 99.4% after treatment with 1 N NaOH, indicating very little degradation. researchgate.net Conversely, another study reported around 20% degradation after heating the drug in 0.1 M NaOH for 3 hours at 100°C. iosrjournals.org These differing results underscore the importance of reaction time and temperature in alkaline hydrolysis.

The stability of this compound under thermal stress presents a varied profile based on research findings. Several studies have reported that the drug substance is stable when subjected to thermal stress conditions. japsonline.comjapsonline.com

However, other investigations have documented degradation when the compound is exposed to heat, such as in a hot air oven at 60°C or 105°C. jpionline.orgnih.govajpaonline.comactapharmsci.com Degradation has also been observed in the solid state under accelerated stability conditions of 40°C and 75% relative humidity (RH). nih.govresearchgate.net Notably, after six months of incubation at 40°C/75% RH, Montelukast S-oxide was detected as a major degradation product in a tablet dosage form. nih.gov One study quantified the degradation at 1% under its specific thermal stress conditions. scholarsresearchlibrary.com This variability suggests that while the molecule may have some thermal resilience, degradation can be induced, particularly over extended periods and in the presence of humidity.

Identification and Characterization of Degradation Products

A crucial component of forced degradation studies is the development of a stability-indicating analytical method capable of separating the drug from its degradation products. For this compound, High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govjddt.in

These methods predominantly use a reversed-phase (RP) separation mode, with C18 columns being the stationary phase of choice. japsonline.comnih.govnih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. jpionline.orgnih.govnih.gov The pH of the buffer is often adjusted to the acidic range (e.g., pH 2.5 to 5.5) to ensure good peak shape and resolution. jpionline.orgnih.govnih.gov

Both isocratic and gradient elution techniques are employed. japsonline.comjpionline.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is particularly useful for separating a complex mixture of the parent drug and its numerous degradation products with different polarities. researchgate.netnih.govactapharmsci.com Detection is commonly achieved with a UV detector at wavelengths of 244 nm, 254 nm, or 255 nm. jpionline.orgnih.govnih.gov The use of a Photodiode Array (PDA) detector allows for the assessment of peak purity, ensuring that the main drug peak is not co-eluting with any degradants. jpionline.org For the structural elucidation of the separated degradants, HPLC is often coupled with mass spectrometry (LC-MS/MS), which provides mass-to-charge ratio data to help identify the unknown compounds. nih.govresearchgate.netnih.gov

Mass Spectrometric Elucidation of Degradant Structures

The identification and structural elucidation of this compound degradation products (DPs) have been extensively investigated using advanced mass spectrometric techniques. Forced degradation studies, conducted under conditions such as hydrolysis (acidic and basic), oxidation, and photolysis, reveal the susceptibility of the molecule to various chemical transformations. japsonline.comjapsonline.com High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are primary tools for separating and identifying these degradants. japsonline.comnih.gov

Under oxidative stress conditions (e.g., hydrogen peroxide, AIBN, Fenton's reagent, O₂ environment), a significant number of DPs are formed. nih.gov One study identified a total of nine DPs, designated MTK 1 to MTK 9, which were separated using a C-18 column and characterized based on HRMS and multi-stage tandem mass spectrometric (MSⁿ) data. nih.gov The most prominent among these are the diastereomeric sulfoxide (B87167) impurities, resulting from the oxidation of the sulfide (B99878) moiety in the montelukast structure. nih.govumed.pl The cis-isomer of montelukast is also frequently identified as a major photoproduct. researchgate.netnih.gov

LC-MS/MS analysis provides detailed fragmentation patterns that are crucial for proposing the structures of the degradation products. japsonline.com For instance, studies have successfully utilized LC-ESI-TQ-MS/MS to obtain precise mass and MS/MS fragmentation data, which forms the basis for hypothesizing the structures of degradants formed under various stress conditions. japsonline.com

Table 1: Selected Degradation Products of Montelukast Identified by Mass Spectrometry

Degradant Name/Code Stress Condition Analytical Method Finding Reference
MTK 1 to MTK 9 Oxidative (H₂O₂, AIBN, O₂) HPLC, HRMS, MSⁿ Nine distinct degradation products were characterized. nih.gov
Montelukast cis-isomer Photolytic (Light exposure) HPLC Identified as a major photoproduct in solution. researchgate.netnih.gov
Montelukast S-oxide Oxidative, Photolytic, Thermal HPLC, LC-MS/MS A major degradation product in H₂O₂ solutions and solid state (daylight/thermal). researchgate.netnih.gov

Postulation of Degradation Reaction Pathways

Based on the structures of the degradants identified through mass spectrometry, detailed degradation pathways for this compound can be postulated. The molecule contains several moieties prone to chemical transformation, including a sulfide group, a vinyl group, and a quinoline (B57606) ring, which are susceptible to oxidation and photolytic reactions. nih.gov

The primary degradation pathway involves the oxidation of the sulfur atom. nih.govumed.pl The sulfide group can be oxidized to form the corresponding diastereomeric sulfoxides (trans-Sulfoxide and cis-Sulfoxide), which are often major degradation products. nih.govumed.pl This reaction proceeds via the attack of an oxidizing agent, like hydrogen peroxide, on the sulfur atom. umed.pl Further oxidation of the sulfoxide to a sulfone is also a possible subsequent step. umed.pl

Another significant degradation route is the E/Z (trans/cis) isomerization of the styryl double bond upon exposure to light, leading to the formation of the montelukast cis-isomer. researchgate.netnih.gov This photoisomerization is a common reaction for compounds containing a vinyl group.

Forced degradation studies under hydrolytic and oxidative stress have led to the identification of multiple degradants, allowing for the construction of comprehensive degradation maps. japsonline.comnih.gov The fragmentation mechanisms observed in MS/MS analysis are instrumental in confirming these proposed pathways, providing crucial information for optimizing manufacturing processes and quality control of the pharmaceutical product. japsonline.com

Environmental Photodegradation and Ecotoxicological Studies

Solar-Simulated Irradiation in Aqueous Environments

This compound is recognized as a photosensitive compound, and its fate in aquatic environments is significantly influenced by light-induced degradation. researchgate.netnih.gov Studies investigating the photodegradation of montelukast in water under solar-simulated irradiation have demonstrated that the drug is rapidly converted into a series of photoproducts. researchgate.netnih.govresearchgate.net This high photosensitivity, even to sunlight, suggests that photodegradation is a key pathway for its transformation in surface waters where it may be present as a micropollutant. researchgate.netnih.gov

The rate of photodegradation is influenced by the type of light source, with the degradation rate increasing in the order of sodium < neon < tungsten < daylight < UV (254 nm). researchgate.netnih.gov In aqueous solutions, exposure to artificial daylight can lead to first-order degradation kinetics with respect to the montelukast concentration. researchgate.net Research has also shown that the removal of montelukast from aqueous solutions can be achieved using high-energy electron beams, which generate reactive species that degrade the drug molecule. ssu.ac.ir

Spectroscopic Characterization of Environmental Photoproducts

The photoproducts generated from the solar-simulated irradiation of montelukast in aqueous solutions have been spectroscopically characterized. researchgate.netnih.gov Techniques such as high-performance liquid chromatography (HPLC) with UV detection, particularly using a diode array detector, and UV-visible spectrophotometry are employed to monitor the degradation process and characterize the resulting products. researchgate.net

Upon exposure to light, the UV-vis spectrum of montelukast changes, indicating the formation of new chemical species. researchgate.net The primary photoproducts identified through these spectroscopic methods include the montelukast cis-isomer and montelukast S-oxide. researchgate.netresearchgate.net The cis-isomer results from photoisomerization, while the S-oxide is a product of photo-oxidation. researchgate.netnih.gov

Proposed Photoreaction Mechanisms

The spectroscopic characterization of photoproducts allows for the proposal of likely photoreaction mechanisms. The two principal mechanisms for the photodegradation of montelukast in aqueous environments are photoisomerization and photo-oxidation.

Photoisomerization: The trans (E) configuration of the double bond in the vinyl group of the montelukast molecule can absorb light energy and undergo isomerization to the cis (Z) configuration. This reversible reaction leads to the formation of the montelukast cis-isomer, which has been identified as a major photoproduct in solution. researchgate.netnih.gov

Photo-oxidation: The sulfide linkage in the montelukast structure is susceptible to oxidation in the presence of light and oxygen. This process leads to the formation of montelukast S-oxide, another significant photoproduct identified in both solutions and the solid state upon exposure to daylight. researchgate.netnih.gov

These photoreaction pathways highlight the instability of the parent compound when exposed to environmental light conditions, resulting in its transformation into other chemical entities. researchgate.netnih.gov

Residual Toxicity Assessment of Photolysed Solutions

Ecotoxicological studies have been conducted to assess the environmental risk posed by both montelukast and its phototransformation products. researchgate.netnih.gov These studies perform ecotoxicity tests on the parent compound and the mixture of photoproducts generated after solar-simulated irradiation. researchgate.netnih.gov

The results indicate that the photolysed solutions of montelukast exhibit residual toxicity. researchgate.netnih.gov This finding suggests that the photodegradation process does not lead to complete mineralization (i.e., the complete breakdown into benign inorganic substances like CO₂, water, and mineral salts). researchgate.netnih.gov The persistence of toxic organic photoproducts in the irradiated solution is a significant environmental concern. researchgate.netnih.gov

Toxicity tests have been performed using bioindicators such as the freshwater green alga Raphidocelis subcapitata and the crustacean Daphnia magna. researchgate.netnih.gov The parent montelukast compound itself showed greater toxic effects on D. magna than on R. subcapitata. researchgate.netnih.gov Microscopy observations revealed that montelukast primarily accumulated in the gut of the daphnids. researchgate.netnih.gov The continued toxicity of the photolysed mixture underscores the importance of evaluating the environmental impact not just of the parent pharmaceutical but also of its degradation products. researchgate.netnih.gov

Table 2: Ecotoxicity Data for Montelukast

Test Organism Endpoint Value (mg/L) Reference
Raphidocelis subcapitata EC₅₀ 195.7 researchgate.netnih.gov

Bioaccumulation Potential in Aquatic Organisms

The potential for montelukast to accumulate in aquatic organisms has been a subject of study. An estimated bioconcentration factor (BCF) of 3.2 suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov However, ecotoxicity studies have revealed that montelukast can accumulate in certain organisms. For instance, microscopy observations have shown that montelukast primarily accumulates in the gut of the water flea, Daphnia magna. nih.gov

Ecotoxicity tests have been conducted on the parent compound and its mixture of photoproducts using the bioindicators Raphidocelis subcapitata (a type of green algae) and Daphnia magna. nih.gov The results indicated that the effects of montelukast on D. magna were more significant than on R. subcapitata. nih.gov The presence of residual toxicity in photolysed solutions suggests that complete mineralization did not occur, and the degradation products may also pose a risk to aquatic life. nih.gov Further research, including bioaccumulation tests, is considered necessary to fully understand the environmental impact of montelukast and its degradation products. nih.govresearchgate.net

Prediction of Physicochemical and ADMET Properties of Degradation Products

The degradation of montelukast sodium can lead to the formation of several degradation products (DPs), particularly under oxidative and light-induced stress. nih.govnih.gov Understanding the properties of these DPs is crucial for assessing their potential environmental and toxicological impact.

A study focusing on the oxidative degradation of montelukast sodium identified a total of nine degradation products, labeled as MTK 1 to MTK 9. nih.gov The physicochemical and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these DPs were predicted using ADMET Predictor™ software. nih.gov While the specific quantitative data for all predicted properties are extensive, the study highlighted that the degradation products were predicted to share cardiac and reproductive toxicity profiles with the parent drug, montelukast. researchgate.net However, the DPs were found to be non-mutagenic. researchgate.net

Another key degradation product identified, particularly under photolytic and thermal stress, is montelukast S-oxide. nih.govpsu.ac.th This product is formed due to the oxidation of the sulfide group in the montelukast molecule. nih.gov Forced degradation studies have shown that montelukast is susceptible to hydrolysis (both acidic and alkaline), oxidation, thermolysis, and photolysis. jpionline.orgresearchgate.netjapsonline.com It has been noted to be particularly sensitive to acidic conditions. jpionline.org

The following table provides a conceptual overview of the types of data that are generated in such predictive studies. Please note that this is a representative table and the specific values would be derived from specialized software like ADMET Predictor™.

PropertyPredicted Value for Degradation Product
Physicochemical Properties
Molecular WeightVaries depending on the specific DP
LogP (Octanol-Water Partition Coefficient)Varies, indicating differing lipophilicity
Water SolubilityGenerally predicted to be low
pKa (Acid Dissociation Constant)Predicted values for acidic/basic groups
ADMET Properties
A bsorption
Human Intestinal Absorption (HIA)% absorbed
Caco-2 PermeabilityPredicted permeability rate
D istribution
Blood-Brain Barrier (BBB) PenetrationQualitative (e.g., Low, Medium, High)
Plasma Protein Binding% bound
M etabolism
Cytochrome P450 (CYP) Inhibition/InductionPredicted interaction with specific CYP enzymes
E xcretion
Renal ClearancePredicted rate of excretion by kidneys
T oxicity
Ames MutagenicityPredicted to be non-mutagenic
hERG InhibitionPotential for cardiac toxicity
Reproductive ToxicityPredicted potential for reproductive effects

This table is for illustrative purposes to show the types of properties predicted for degradation products of montelukast.

Interactions with Biological and Chemical Entities

Protein Binding Studies

The interaction of drugs with plasma proteins is a critical determinant of their distribution, metabolism, and excretion. For montelukast (B128269), a significant level of binding to plasma proteins, exceeding 99%, has been established. drugbank.com The primary binding protein for montelukast in the bloodstream is human serum albumin (HSA), the most abundant protein in plasma. rsc.orgnih.gov

Interaction with Human Serum Albumin (HSA)

HSA plays a crucial role as a carrier for a wide variety of endogenous and exogenous substances, including many therapeutic agents. nih.govnih.gov The binding of montelukast to HSA has been the subject of detailed biophysical and computational studies to elucidate the mechanism and consequences of this interaction.

Binding Kinetics and Thermodynamics

The binding of montelukast sodium (MLS) to HSA has been shown to be a spontaneous process. rsc.org Thermodynamic analysis reveals that the interaction is primarily driven by hydrophobic forces and hydrogen bonds. rsc.org

The process involves a static quenching mechanism, indicating the formation of a stable ground-state complex between montelukast and HSA. rsc.orgresearchgate.net The binding constants (Ka) decrease with increasing temperature, which is characteristic of a static quenching interaction and suggests that the complex becomes less stable at higher temperatures.

The thermodynamic parameters for this interaction have been calculated to understand the driving forces. The negative Gibbs free energy change (ΔG°) confirms the spontaneity of the binding. The negative enthalpy change (ΔH°) and positive entropy change (ΔS°) indicate that the binding is an entropy-driven process, with hydrophobic interactions playing a significant role. rsc.org

Table 1: Thermodynamic Parameters for Montelukast-HSA Binding

Temperature (K)Binding Constant (Ka) (×104 L·mol-1)Gibbs Free Energy (ΔG°) (kJ·mol-1)Enthalpy (ΔH°) (kJ·mol-1)Entropy (ΔS°) (J·mol-1·K-1)
2987.85 (± 0.08)-27.93-13.8947.12
3046.51 (± 0.05)-28.21
3105.33 (± 0.06)-28.50
Spectroscopic Probes of Binding (Fluorescence Quenching, UV-Vis, CD)

Multiple spectroscopic techniques have been employed to characterize the interaction between montelukast and HSA.

Fluorescence Quenching : HSA's intrinsic fluorescence, primarily due to its tryptophan residue (Trp-214), is significantly quenched upon binding with montelukast. rsc.orgmdpi.com This quenching confirms the interaction and allows for the calculation of binding parameters. The mechanism was identified as static quenching, where a non-fluorescent complex is formed between HSA and montelukast. rsc.orgnih.gov

UV-Vis Absorption Spectroscopy : The formation of the montelukast-HSA complex is also evidenced by changes in the UV-visible absorption spectrum of HSA. An increase in the absorption intensity (hyperchromism) of HSA is observed upon the addition of montelukast, which is indicative of complex formation and changes in the protein's tertiary structure. rsc.orgnih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to investigate changes in the secondary structure of proteins. nih.gov Studies have shown that the binding of montelukast induces conformational changes in HSA. Specifically, there is a noted increase in the α-helical content of the protein, indicating that the interaction alters the protein's secondary structure. rsc.org

Molecular Modeling of Binding Conformation

Computational methods, including molecular docking and molecular dynamics simulations, have provided detailed insights into the specific binding site and conformation of montelukast within the HSA molecule. nih.govnih.govmdpi.com

These studies have identified that montelukast binds preferentially within the hydrophobic cavity of subdomain IB of HSA. rsc.org This specific binding location is stabilized by a combination of hydrophobic interactions and hydrogen bonds between the montelukast molecule and amino acid residues within the binding pocket. Molecular dynamics simulations further confirm that the formed montelukast-HSA complex is stable, and the binding of the ligand leads to a reduction in the flexibility and ductility of the protein. rsc.org

Complexation Chemistry of Montelukast Sodium Hydrate (B1144303)

The molecular structure of montelukast, with its various functional groups, allows for the formation of coordination complexes with metal ions. This area of study explores the synthesis, characterization, and properties of these metal complexes.

Synthesis and Characterization of Metal Complexes

Montelukast sodium hydrate can act as a ligand, coordinating with various metal ions to form stable complexes. Research has been conducted on the synthesis of montelukast complexes with a range of transition metals, including chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II). researchgate.net The synthesis of these complexes is typically achieved by reacting a hot methanolic solution of montelukast sodium with a hydrated metal salt. researchgate.net

The resulting metal complexes have been characterized using various analytical techniques, including elemental analysis, molar conductivity, and magnetic susceptibility measurements. researchgate.net These studies help to determine the stoichiometry and geometry of the complexes. For instance, based on these characterizations, chromium, iron, nickel, copper, zinc, and cadmium complexes have been proposed to have an octahedral geometry, while manganese and cobalt complexes are suggested to be tetrahedral. researchgate.net

Spectral and Thermal Analysis of Complexes

Spectral and thermal analysis methods are crucial for elucidating the structure and stability of montelukast-metal complexes.

Spectral Analysis: Infrared (IR) and electronic spectroscopy are used to understand the coordination behavior of montelukast with metal ions. In the IR spectra of the metal complexes, shifts in the characteristic vibrational frequencies of the carboxylate and other functional groups of montelukast, compared to the free ligand, provide evidence of coordination. researchgate.net Electronic spectra (UV-Vis) of the colored complexes provide information about the d-d electronic transitions, which are indicative of the coordination environment and geometry around the metal ion. researchgate.net

Table 2: Proposed Geometries of this compound Metal Complexes

Metal Ion Proposed Geometry Reference
Chromium(III) Octahedral researchgate.net
Manganese(II) Tetrahedral researchgate.net
Iron(III) Octahedral researchgate.net
Cobalt(II) Tetrahedral researchgate.net
Nickel(II) Octahedral researchgate.net
Copper(II) Octahedral researchgate.net
Zinc(II) Octahedral researchgate.net
Cadmium(II) Octahedral researchgate.net
Mercury(II) Octahedral researchgate.net

Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the montelukast-metal complexes and to determine the presence of water molecules. researchgate.net TGA provides information on the temperature at which the complexes decompose, and the nature of the decomposition products. For most of the studied montelukast metal complexes, the thermal decomposition process concludes with the formation of the corresponding metal oxide as the final product. researchgate.net DTA curves provide information about the endothermic and exothermic processes occurring during the thermal decomposition. From the TGA and DTA data, kinetic and thermodynamic parameters such as activation energy, enthalpy, and entropy of the decomposition reactions can be estimated. researchgate.net

Q & A

Basic: What analytical methods are recommended for quantifying Montelukast sodium hydrate in pharmaceutical formulations, and how are they validated?

This compound is typically quantified using high-performance liquid chromatography (HPLC) and validated spectrophotometric methods . The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs recommend HPLC for impurity profiling, while spectrophotometric methods (e.g., UV-Vis) are validated per ICH guidelines (Q2(R1)) for accuracy, precision, linearity, and robustness . Cross-validation against reference standards (e.g., USP Montelukast Dicyclohexylamine RS) ensures reliability, with statistical comparisons (Student’s t-test, F-test) confirming equivalence between methods .

Advanced: How can researchers resolve discrepancies in reported binding affinities of this compound to viral proteins like SARS-CoV-2 Nsp1?

Discrepancies in binding affinity data (e.g., KD = 10.8 µM vs. computational predictions) may arise from methodological differences. Surface plasmon resonance (SPR) provides in vitro binding measurements, while molecular dynamics (MD) simulations estimate thermodynamic stability (e.g., binding energy of −76.71 kJ/mol) . To reconcile results, researchers should:

  • Standardize assay conditions (e.g., buffer pH, temperature).
  • Validate computational models with experimental data (e.g., luciferase reporter assays for functional rescue ).
  • Use orthogonal techniques (e.g., isothermal titration calorimetry) to cross-verify affinity values .

Basic: What protocols are recommended for preparing this compound stock solutions in in vitro studies?

A standard protocol involves:

Dissolving this compound in DMSO to create a stock solution (e.g., 0.006 mg/mL), stored at −20°C .

Diluting the stock in culture medium (e.g., MEM-Eagle) at 1:1000 to achieve working concentrations (e.g., 0.006 µg/mL) .
Critical considerations :

  • Avoid repeated freeze-thaw cycles to prevent degradation.
  • Confirm solubility limits (≥8 mg/mL in DMSO at 60°C) before scaling .

Advanced: How is this compound’s rescue of host protein synthesis inhibition by SARS-CoV-2 Nsp1 experimentally assessed?

Researchers use dual-luciferase reporter assays in HEK or Vero-E6 cells:

Co-transfect cells with Nsp1 and a firefly luciferase reporter plasmid.

Treat with this compound (e.g., 10 µM).

Measure luciferase activity to quantify restored protein synthesis .
Controls : Include untreated cells and a Renilla luciferase internal control for normalization .

Basic: What storage conditions are critical for maintaining this compound stability?

Store the compound in airtight, light-protected containers at 2–8°C (short-term) or −20°C (long-term) under inert gas (e.g., nitrogen) . Stability is compromised by:

  • Exposure to moisture (hygroscopicity).
  • Temperatures >60°C (risk of decomposition) .

Advanced: What design considerations are critical for clinical trials evaluating Montelukast’s off-label antiviral potential?

Key considerations include:

  • Randomization : Use computer-generated tables for group assignment (e.g., 0–4 for treatment, 5–9 for control) .
  • Dosing : Align with pharmacokinetic data (e.g., once-daily 5 mg in pediatric studies) .
  • Endpoint selection : Combine virological (viral load) and clinical (inflammatory markers) outcomes .

Basic: Which pharmacokinetic parameters of this compound are essential for preclinical dose-response studies?

Focus on:

  • Bioavailability : ~64% in adults, reduced in hepatic impairment .
  • Half-life : 2.7–5.5 hours, requiring sustained-release formulations for prolonged effects .
  • Protein binding : >99%, impacting free drug concentration in vitro .

Advanced: How can computational methods guide this compound’s repurposing for antiviral applications?

Molecular docking (e.g., AutoDock Vina) predicts binding to viral targets (e.g., Nsp1-C-ter), while MD simulations (e.g., GROMACS) assess complex stability . Validate predictions with:

  • In vitro binding assays (SPR).
  • Cell-based antiviral activity tests (e.g., plaque reduction in Vero-E6 cells) .

Basic: What physicochemical properties influence this compound’s formulation?

Key properties:

  • Solubility : Highly soluble in DMSO, poorly soluble in aqueous buffers (requires surfactants like SLS) .
  • Optical activity : Specific rotation [α]D = +90° to +106° in methanol (indicates chiral purity) .
  • Degradation : Sensitive to light and heat; use lyophilization for stable powder forms .

Advanced: How is specificity validated in structural studies of this compound-protein interactions?

Employ:

  • Competitive binding assays with unlabeled Montelukast to confirm target engagement.
  • Cryo-EM or X-ray crystallography to resolve binding interfaces (e.g., Nsp1-ribosome complex) .
  • Mutagenesis studies (e.g., Nsp1-C-ter mutations) to disrupt binding and confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.